4-fluoro-1H-pyrrole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARRKAHMJKQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285195 | |
| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475561-90-1 | |
| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475561-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-fluoro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrroles in Modern Drug Discovery
The incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] The pyrrole scaffold, a privileged heterocycle, is a common motif in numerous natural products and pharmaceuticals, valued for its diverse biological activities.[2][3] Consequently, the synthesis of fluorinated pyrrole derivatives, such as 4-fluoro-1H-pyrrole-2-carboxylic acid, represents a critical endeavor in the development of novel therapeutics with enhanced pharmacological profiles.[4][5]
This guide provides a comprehensive overview of a strategic synthetic approach to this compound, followed by a detailed discussion of its structural and analytical characterization. The methodologies presented herein are designed to be both informative and practical for researchers in organic synthesis and drug development.
Synthetic Strategy: A Regioselective Approach
The synthesis of this compound can be approached through two primary strategies: the direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring from a fluorine-containing precursor.[4] Direct fluorination of electron-rich pyrroles can be challenging due to the potential for over-reaction and polymerization.[6][7] Therefore, a more controlled and regioselective approach often involves the synthesis of a suitably protected and activated pyrrole precursor, followed by electrophilic fluorination.
A plausible and efficient synthetic route commences with a commercially available starting material, which is then subjected to a series of high-yielding transformations to introduce the desired functionality. The following multi-step synthesis is proposed, prioritizing regioselectivity and ease of purification.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrole-2-carboxylate
-
N-Protection: To a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected pyrrole.
-
Bromination: Dissolve the N-Boc protected pyrrole in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add a solution of sec-butyllithium (s-BuLi) in cyclohexane dropwise, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Stir the mixture at -78 °C for 1 hour to facilitate directed ortho-metalation.
-
Add 1,2-dibromoethane as the bromine source and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrrole-2-carboxylate.
PART 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-fluoro-1H-pyrrole-2-carboxylate
-
Halogen-Dance and Fluorination: Dissolve the 4-bromo-pyrrole derivative in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) in hexanes dropwise and stir for 30 minutes to facilitate lithium-halogen exchange.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to isolate ethyl 1-(tert-butoxycarbonyl)-4-fluoro-1H-pyrrole-2-carboxylate.
PART 3: Synthesis of this compound
-
Deprotection: Dissolve the fluorinated ester in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours until the Boc group is completely removed (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Saponification: Dissolve the resulting crude ethyl 4-fluoro-1H-pyrrole-2-carboxylate in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Characterization of this compound
A comprehensive characterization of the final product is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Caption: Analytical techniques for the characterization of the final product.
Spectroscopic Data
The expected spectroscopic data for this compound are summarized below. These predictions are based on the analysis of the parent compound, pyrrole-2-carboxylic acid, and the known effects of fluorine substitution on NMR and IR spectra.[8][9]
| Technique | Expected Observations |
| ¹H NMR | - NH proton: A broad singlet around 11-12 ppm. - Pyrrole protons: Two doublets of doublets in the aromatic region (6-8 ppm), with coupling constants influenced by the fluorine atom. - Carboxylic acid proton: A broad singlet typically above 12 ppm. |
| ¹³C NMR | - Carboxylic carbon: A signal in the range of 160-170 ppm. - Pyrrole carbons: Four signals in the aromatic region (100-140 ppm). The carbon bearing the fluorine (C4) will appear as a doublet with a large ¹JC-F coupling constant. The adjacent carbons (C3 and C5) will show smaller ²JC-F and ³JC-F couplings, respectively. |
| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with neighboring protons. |
| IR Spectroscopy | - O-H stretch: A very broad absorption from 2500-3300 cm⁻¹.[9][10] - C=O stretch: A strong, sharp absorption around 1680-1710 cm⁻¹.[9][10] - N-H stretch: A moderate absorption around 3300-3500 cm⁻¹. - C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | - (ESI-) : Expected [M-H]⁻ ion at m/z 128.02. - (ESI+) : Expected [M+H]⁺ ion at m/z 130.03. |
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of each synthetic step. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation of the starting materials, intermediates, and products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is typically effective for analyzing polar, acidic compounds like this compound.
Conclusion and Future Outlook
This guide has outlined a robust synthetic pathway and a comprehensive characterization protocol for this compound. The strategic introduction of fluorine onto the pyrrole ring provides a valuable building block for the synthesis of novel drug candidates. The methodologies and analytical data presented serve as a practical resource for researchers engaged in the discovery and development of new therapeutics. The continued exploration of fluorinated heterocycles will undoubtedly lead to the identification of next-generation medicines with improved efficacy and safety profiles.
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. echemi.com [echemi.com]
An In-Depth Technical Guide to the Physicochemical Properties of 4-fluoro-1H-pyrrole-2-carboxylic acid
<
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the core physicochemical properties of 4-fluoro-1H-pyrrole-2-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in the synthesis of novel therapeutic agents, kinase inhibitors, and other biologically active compounds.[1] This document will delve into the causality behind experimental choices for property determination and provide actionable, step-by-step protocols for their assessment.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₅H₄FNO₂ | |
| Molecular Weight | 129.09 g/mol | |
| CAS Number | 475561-90-1 | [2] |
| MDL Number | MFCD18449433 | [2] |
Structure:
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP/logD)
Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic solvent (commonly n-octanol) and an aqueous phase. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant. [3][4] Expertise & Experience: Fluorine substitution can have complex effects on lipophilicity. While a single fluorine atom often increases lipophilicity, in some molecular contexts, it can lead to a decrease due to changes in the molecule's dipole moment and hydration properties. [5][6]Therefore, experimental determination is crucial.
Trustworthiness through a Self-Validating Protocol: The Shake-Flask Method
The shake-flask method is the "gold standard" for logP and logD determination due to its direct measurement of partitioning. [3][4][7] Experimental Protocol: logD₇.₄ Determination by the Shake-Flask Method
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. [3]2. Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM). [3][4]3. Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., equal volumes). Add a small aliquot of the compound stock solution.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 2 hours) to facilitate partitioning. [8]Then, allow the phases to fully separate, which can be aided by centrifugation.
-
Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Visualization of the Shake-Flask Workflow
Caption: The "gold standard" shake-flask method for logD determination.
Aqueous Solubility
Aqueous solubility is a critical property that affects oral bioavailability and the feasibility of intravenous formulations. [9]Poor solubility can also lead to unreliable results in in-vitro biological assays. [10][11] Expertise & Experience: The solubility of this compound will be highly pH-dependent. At pH values significantly below its pKa, the neutral, less soluble form will predominate. At pH values above its pKa, the ionized, more soluble carboxylate form will be dominant. Thermodynamic solubility, which measures the equilibrium between the dissolved and solid states of a compound, is the most relevant measure for drug development. [11][12] Trustworthiness through a Self-Validating Protocol: Thermodynamic Shake-Flask Solubility Assay
This method determines the equilibrium solubility of the compound, providing a true measure of its solubility. [9][13] Experimental Protocol: Thermodynamic Aqueous Solubility
-
Sample Preparation: Accurately weigh an excess amount of solid this compound into separate vials. [13]2. Buffer Addition: To each vial, add a precise volume of an aqueous buffer solution at the desired pH (e.g., pH 7.4 PBS). [13]3. Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached. [11][13]4. Phase Separation: After incubation, filter or centrifuge the samples to remove any undissolved solid.
-
Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV, comparing it against a calibration curve.
-
Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.
Visualization of the Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Conclusion
The physicochemical properties of this compound—specifically its acidity, lipophilicity, and aqueous solubility—are defining characteristics that govern its behavior in biological systems. The presence of the electron-withdrawing fluorine atom is predicted to increase its acidity relative to its non-fluorinated counterpart. This, in turn, dictates a pH-dependent profile for both solubility and lipophilicity. The robust, self-validating experimental protocols detailed in this guide provide a clear framework for the accurate and reliable determination of these critical parameters. A thorough understanding and experimental validation of these properties are essential for any researcher or drug development professional seeking to leverage this valuable fluorinated building block in the design and synthesis of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. 475561-90-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. evotec.com [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
A Comprehensive Spectroscopic Guide to 4-fluoro-1H-pyrrole-2-carboxylic acid: A Key Building Block in Modern Drug Discovery
Abstract
4-fluoro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a fluorine atom into the pyrrole scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the structure of this valuable synthetic intermediate. The methodologies and data interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for unambiguous compound identification and quality control.
Molecular Structure and Physicochemical Impact
The unique arrangement of a carboxylic acid function, a pyrrole ring, and a fluorine substituent at the 4-position bestows upon this molecule a distinct electronic and steric profile. The pyrrole ring is an aromatic heterocycle, while the carboxylic acid provides a handle for further chemical modification, such as amide bond formation. The strategic placement of the highly electronegative fluorine atom serves to modulate the acidity of the N-H proton and the carboxylic acid, influence the aromaticity of the pyrrole ring, and enhance metabolic resistance by blocking a potential site of oxidation.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its covalent framework. The data presented is based on established principles and spectral data from closely related analogs, such as 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid[1].
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show three distinct signals for the pyrrole ring protons and two exchangeable protons for the N-H and COOH groups.
-
N-H Proton: A broad singlet is expected in the downfield region, typically around δ 11.5-12.5 ppm. Its chemical shift and broadness are highly dependent on solvent and concentration.
-
Carboxylic Acid Proton: Another broad singlet, even further downfield, is expected around δ 12.0-13.0 ppm. This proton readily exchanges with deuterium upon the addition of D₂O, causing its signal to disappear, which is a key diagnostic test.[2]
-
Pyrrole Protons (H3 and H5): The two protons on the pyrrole ring will appear as distinct signals. The H5 proton, being adjacent to the fluorine atom, will exhibit coupling to ¹⁹F. The H3 proton will be coupled to the H5 proton. The expected chemical shifts would be in the aromatic region (δ 6.0-7.5 ppm).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display five signals corresponding to the five carbon atoms in the molecule.
-
Carboxylic Carbon (C=O): This signal will appear significantly downfield, typically in the δ 160-170 ppm range.
-
Pyrrole Carbons: The four carbons of the pyrrole ring will have distinct chemical shifts. The carbon directly attached to the fluorine (C4) will show a large one-bond coupling constant (¹JCF) and will be shifted upfield compared to its non-fluorinated analog. The other carbons (C2, C3, C5) will also show smaller couplings to the fluorine atom (²JCF, ³JCF). Aromatic and α,β-unsaturated acids typically have carboxyl carbon absorptions near the upfield end of the 165 to 185 δ range.[2]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom.
-
A single resonance is expected. For a similar compound, 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, the ¹⁹F signal appears around δ -167 ppm.[1] This signal will be split into a multiplet due to coupling with the adjacent H3 and H5 protons.
Summary of Predicted NMR Data
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | NH -1 | 11.5 - 12.5 | br s | - |
| ¹H | COOH | 12.0 - 13.0 | br s | - |
| ¹H | H -3 | ~6.5 | d | ³J(HH) ≈ 2-3 Hz |
| ¹H | H -5 | ~7.0 | dd | ³J(HH) ≈ 2-3 Hz, ³J(HF) ≈ 3-4 Hz |
| ¹³C | C OOH | 160 - 170 | s | - |
| ¹³C | C -2 | ~125 | d | ³J(CF) ≈ 3-5 Hz |
| ¹³C | C -3 | ~110 | d | ²J(CF) ≈ 15-20 Hz |
| ¹³C | C -4 | ~150 | d | ¹J(CF) ≈ 240-260 Hz |
| ¹³C | C -5 | ~115 | d | ²J(CF) ≈ 10-15 Hz |
| ¹⁹F | F -4 | -165 to -170 | m | - |
Predicted data based on analogous structures and general NMR principles.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the pyrrole ring.
-
O-H Stretch: A very broad and strong absorption band is expected between 2500-3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[2][3]
-
N-H Stretch: A moderate, sharp peak is anticipated around 3300-3400 cm⁻¹, characteristic of the N-H bond in the pyrrole ring.
-
C-H Stretch: Sharp peaks just above 3000 cm⁻¹ arise from the aromatic C-H bonds of the pyrrole ring.
-
C=O Stretch: A very strong and sharp absorption between 1690-1720 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. Its position within this range is influenced by hydrogen bonding.[2][3]
-
C=C & C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are due to the stretching vibrations within the pyrrole ring.
-
C-F Stretch: A strong, characteristic absorption in the 1000-1100 cm⁻¹ region indicates the presence of the carbon-fluorine bond.
Summary of Key IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Pyrrole | N-H Stretch | 3300 - 3400 | Medium |
| Pyrrole | C-H Stretch | 3050 - 3150 | Medium |
| Carboxylic Acid | C=O Stretch | 1690 - 1720 | Strong |
| Pyrrole Ring | C=C/C-N Stretch | 1400 - 1600 | Medium-Strong |
| Fluoroalkene | C-F Stretch | 1000 - 1100 | Strong |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. The molecular formula of this compound is C₅H₄FNO₂, corresponding to a monoisotopic mass of approximately 129.02 Da.
-
Molecular Ion (M⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z of 129. Under softer ionization techniques like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 128 or the protonated molecule [M+H]⁺ at m/z 130 would be prominent.
-
Key Fragmentation Pathways:
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z 84.
-
Loss of CO₂: Decarboxylation can lead to the loss of carbon dioxide (44 Da), resulting in a fragment at m/z 85.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition. An exact mass measurement of the molecular ion (e.g., [M-H]⁻ = 128.0153) can unequivocally confirm the formula C₅H₄FNO₂ against other possibilities with the same nominal mass.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework and the location of the fluorine atom. IR spectroscopy quickly confirms the presence of key functional groups, particularly the characteristic carboxylic acid O-H and C=O stretches. Finally, mass spectrometry verifies the molecular weight and elemental formula, lending ultimate confidence in the compound's identity. This comprehensive spectroscopic data set is indispensable for ensuring the quality and purity of this important building block, thereby supporting its successful application in research and development.
References
stability and reactivity of 4-fluoro-1H-pyrrole-2-carboxylic acid
An In-Depth Technical Guide to the Stability and Reactivity of 4-Fluoro-1H-pyrrole-2-carboxylic Acid
Abstract
This compound is a heterocyclic building block of increasing importance in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a carboxylic acid group on the pyrrole scaffold imparts unique physicochemical properties that are highly valuable in the design of novel bioactive molecules and functional materials. The fluorine substituent can enhance metabolic stability and modulate binding affinity, while the carboxylic acid serves as a versatile handle for synthetic elaboration.[1][2] This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its pH-dependent and thermal stability, with a particular focus on the mechanism of acid-catalyzed decarboxylation. Furthermore, we will explore its reactivity profile, including electrophilic and nucleophilic substitution patterns, and reactions involving the carboxylic acid moiety. This document is intended to serve as a practical resource, complete with detailed experimental protocols, safety guidelines, and visual diagrams to elucidate key chemical transformations.
Introduction and Significance
The pyrrole ring is a fundamental structural motif found in numerous natural products and pharmaceuticals.[3] The introduction of a fluorine atom onto this π-excessive heterocycle significantly alters its electronic properties. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can influence the molecule's acidity, basicity, and susceptibility to metabolic degradation.[2] this compound combines this feature with a carboxylic acid group at the C2 position, a key functional group for forming esters, amides, and other derivatives essential for constructing complex molecular architectures in drug discovery programs.[4] Understanding the interplay between these two functional groups is critical for predicting the compound's behavior in synthetic and biological environments.
Physicochemical and Safety Profile
A summary of the key properties and safety information for this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 475561-90-1 | [6] |
| Molecular Formula | C₅H₄FNO₂ | [5] |
| Molecular Weight | 129.09 g/mol | [5] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically ≥98% | [6] |
Safety Summary: This compound is classified as hazardous.[6] It may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[7] All handling should be performed in a well-ventilated fume hood.[8]
Stability Profile
The stability of this compound is governed by its susceptibility to decarboxylation, oxidation, and thermal degradation.
pH-Dependent Stability and Decarboxylation
The most significant stability concern for pyrrole-2-carboxylic acids is their propensity to undergo decarboxylation, particularly in acidic aqueous solutions.[9][10][11][12] This reaction proceeds via an associative mechanism involving the protonation of the pyrrole ring, followed by the addition of water to the carboxyl group.[9][10][13]
The rate of decarboxylation increases significantly as the pH is lowered from 3 to 1 and continues to rise rapidly in strongly acidic media (e.g., 1 to 10 M HCl).[11][12] The mechanism involves the protonation of the pyrrole ring at the C2 position, which facilitates the cleavage of the C-C bond.[9][10] The electron-withdrawing fluorine atom at the C4 position is expected to influence the electron density of the pyrrole ring, though its precise effect on the rate of decarboxylation compared to the parent compound requires specific experimental validation.
Caption: Acid-catalyzed decarboxylation workflow.
Thermal and Oxidative Stability
Recommended Storage and Handling
Based on its stability profile, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[8][16] For long-term stability, storage at refrigerated temperatures (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is advisable.[8][16]
-
Handling: Avoid contact with strong acids, strong oxidizing agents, and excessive heat.[17] Use in a chemical fume hood and prevent the generation of dust.
Reactivity Profile
The reactivity of this compound is a product of the inherent nucleophilicity of the pyrrole ring, modulated by the strong, opposing electronic effects of the C4-fluoro and C2-carboxylic acid substituents.
Electrophilic Aromatic Substitution (EAS)
Pyrroles are π-excessive heterocycles and are significantly more reactive towards electrophiles than benzene.[18][19] Electrophilic attack typically occurs at the C2 or C5 position, as the resulting cationic intermediate (Wheland intermediate) is stabilized by three resonance structures, compared to only two for attack at C3 or C4.[15][18][20]
In this compound:
-
The carboxylic acid group is electron-withdrawing and deactivating.
-
The fluorine atom is also deactivating due to its strong inductive effect (-I), but it can donate a lone pair through resonance (+M), which is a weaker effect.
The combined deactivating effects of both groups make this pyrrole less reactive than the parent compound. For electrophilic substitution, the C5 position is the most likely site of attack. The C2 position is blocked, and the C3 position is adjacent to two deactivating groups. The C5 position is adjacent to the activating N-H group and is less sterically hindered.
Caption: Regioselectivity of electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
While less common for electron-rich pyrroles, SNAr is a possibility for heavily functionalized rings.[21] For a nucleophilic attack to occur, the ring must be rendered sufficiently electron-poor by strong electron-withdrawing groups.[21][22] In this molecule, the combined electron-withdrawing effects of the fluoro and carboxyl groups might activate the ring for attack by a potent nucleophile, potentially leading to the displacement of the fluoride ion. This reactivity pathway, however, would require harsh conditions and is generally less favorable than electrophilic substitution.
Reactions of the Carboxylic Acid Group
The carboxylic acid at C2 is a versatile functional handle for a variety of standard organic transformations:
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HBTU, EDC) followed by the addition of a primary or secondary amine is a standard and highly efficient method for forming amides. This is a cornerstone of medicinal chemistry.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
N-H Acidity and N-Substitution
The N-H proton of the pyrrole ring is weakly acidic (pKa ≈ 17). It can be deprotonated by a strong base (e.g., NaH, BuLi) to form the corresponding pyrrolide anion. This anion is a potent nucleophile and can be alkylated or acylated to provide N-substituted derivatives.
Experimental Protocols
The following protocols are provided as examples of common transformations.
Protocol 1: Amide Coupling via HATU Activation
This protocol describes a general procedure for the synthesis of an amide derivative, a common step in drug discovery.
Objective: To synthesize N-benzyl-4-fluoro-1H-pyrrole-2-carboxamide.
Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq), HATU (1.1 eq), and anhydrous DMF. Stir the mixture at room temperature for 10 minutes.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for an additional 5 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution (3 times), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: Experimental workflow for amide coupling.
Protocol 2: Stability Assessment via HPLC
Objective: To assess the stability of the compound in an acidic medium.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Incubation: Add an aliquot of the stock solution to a solution of 1 M HCl to achieve a final concentration of 50 µg/mL. Prepare a parallel sample in a neutral buffer (e.g., pH 7.4 phosphate buffer) as a control.
-
Time Points: Incubate both solutions at a controlled temperature (e.g., 37 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, quench by neutralizing with an equal volume of a suitable base (e.g., 1 M NaOH), and dilute as necessary for HPLC analysis.
-
Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the peak area of the parent compound over time.
-
Data Interpretation: A decrease in the peak area of the parent compound in the acidic sample relative to the control indicates degradation, likely via decarboxylation. The rate of degradation can be quantified to determine the compound's half-life under these conditions.
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by a nuanced balance of stability and reactivity. Its primary liability is a susceptibility to acid-catalyzed decarboxylation, a factor that must be carefully managed during synthesis, purification, and formulation. The reactivity of the pyrrole core is tempered by the deactivating nature of its substituents, with electrophilic attack predicted to occur selectively at the C5 position. The carboxylic acid function provides a reliable and versatile point for synthetic diversification through well-established protocols such as amide coupling and esterification. By understanding these core principles, researchers can effectively leverage the unique properties of this fluorinated building block to advance their programs in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Pyrrole-2-carboxylic Acid | Properties, Uses, Safety, Supplier & Price in China [pipzine-chem.com]
- 5. This compound | C5H4FNO2 | CID 55297443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 475561-90-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uop.edu.pk [uop.edu.pk]
- 16. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 19. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 20. m.youtube.com [m.youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. m.youtube.com [m.youtube.com]
Fluorinated Pyrrole Derivatives: A Strategic Guide to Synthesis, Properties, and Application in Modern Drug Discovery
An in-depth technical guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The pyrrole ring, a privileged heterocyclic motif found in numerous natural products and synthetic drugs, offers a versatile platform for structural modification. When combined, the unique properties of fluorine and the biological relevance of the pyrrole core give rise to fluorinated pyrrole derivatives—a class of molecules with profound potential for modulating therapeutic outcomes. This guide provides a comprehensive exploration of these derivatives, moving beyond simple descriptions to elucidate the underlying principles governing their synthesis, physicochemical behavior, and application. We will delve into the causality behind synthetic choices, analyze the impact of fluorination on key drug-like properties, and examine case studies that highlight their successful implementation in drug discovery programs. Detailed experimental protocols and illustrative diagrams are provided to bridge theory with practical application, offering researchers a robust framework for innovation in this exciting field.
The Strategic Imperative of Fluorine in Pyrrole-Based Drug Design
The deliberate introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The utility of this approach stems from the unique and powerful electronic properties of the fluorine atom. When applied to the pyrrole scaffold, a core component of blockbuster drugs like atorvastatin (Lipitor®) and sunitinib (Sutent®), these effects are particularly pronounced.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. By replacing a metabolically labile C-H bond on the pyrrole ring or its substituents with a C-F bond, chemists can effectively block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties:
-
Acidity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Introducing fluorine onto the pyrrole ring lowers the pKa of the pyrrole N-H, making the proton more acidic. This change can significantly alter a molecule's ionization state at physiological pH, impacting its solubility, permeability, and ability to interact with protein targets.
-
Lipophilicity (LogP): The impact of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase polarity by creating a strong dipole. Conversely, polyfluorinated groups, such as the trifluoromethyl (-CF3) group, are highly lipophilic and can enhance membrane permeability and binding to hydrophobic pockets in target proteins.
-
-
Enhanced Target Binding: Fluorine can participate in a range of non-covalent interactions that enhance binding affinity and selectivity. These include favorable dipole-dipole interactions, hydrogen bonds (with the fluorine atom acting as a weak H-bond acceptor), and halogen bonds. These interactions can lock the molecule into a more favorable conformation for binding to its biological target.
Synthetic Pathways to Fluorinated Pyrroles: A Chemist's Decision Guide
The successful synthesis of a target fluorinated pyrrole depends on a strategic choice between two primary approaches: direct fluorination of a pre-existing pyrrole ring or the construction of the pyrrole ring using fluorinated building blocks. The choice is dictated by the desired regiochemistry, the stability of the starting materials, and the availability of precursors.
Direct Fluorination of Pre-formed Pyrrole Rings
This "late-stage" approach is attractive as it allows for the modification of complex pyrrole-containing molecules near the end of a synthetic sequence. The primary method involves electrophilic fluorination.
-
Mechanism and Reagent Choice: Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are sources of an "F+" equivalent. Due to the electron-rich nature of the pyrrole ring, it readily undergoes electrophilic substitution. The reaction typically proceeds via attack of the pyrrole π-system on the electrophilic fluorine, followed by deprotonation to restore aromaticity. The choice of solvent and reaction conditions is critical to control selectivity and prevent side reactions.
-
Regioselectivity: Pyrroles preferentially undergo electrophilic attack at the C2 position due to the superior stability of the resulting cationic intermediate (Wheland intermediate). If the C2 and C5 positions are blocked, substitution may occur at C3 or C4, but this is often less efficient.
Ring Formation Using Fluorinated Precursors
This "bottom-up" strategy often provides superior control over the final position of the fluorine atom(s), avoiding the regioselectivity issues inherent in direct fluorination.
-
Paal-Knorr Synthesis: This powerful and reliable method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. To synthesize a fluorinated pyrrole, one can start with a fluorinated 1,4-dicarbonyl precursor. For example, a 1,1,1-trifluoro-2,5-hexanedione can be used to install a trifluoromethyl group at the C2 position of the pyrrole ring with high fidelity.
-
Van Leusen Reaction: The reaction of a tosylmethyl isocyanide (TosMIC) derivative with an α,β-unsaturated ketone or aldehyde (a Michael acceptor) is another versatile route. Using a fluorinated Michael acceptor allows for the controlled synthesis of C3- or C4-fluorinated pyrroles.
The following diagram illustrates the decision-making process for selecting a synthetic strategy.
Caption: Decision workflow for selecting a synthetic route to fluorinated pyrroles.
Impact of Fluorination on Physicochemical and ADME Properties
The introduction of fluorine fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pyrrole-based compounds. Understanding these changes is critical for rational drug design.
| Property | Unsubstituted Pyrrole | 2-Fluoropyrrole (Predicted) | 2-Trifluoromethylpyrrole | Rationale for Change |
| pKa (N-H) | ~17.5 | ~14-15 | ~12.8 | The strong inductive electron withdrawal by fluorine delocalizes the negative charge of the conjugate base, stabilizing it and increasing acidity (lowering pKa). |
| LogP | 0.75 | ~1.0 | ~1.9 | A single fluorine atom can increase polarity, but the overall effect is often a slight increase in lipophilicity. The -CF3 group is a classic "lipophilic hydrogen isostere." |
| Metabolic Stability | Susceptible to oxidation at C-H bonds | C2-H position is blocked from oxidation | C2 position is fully blocked; metabolic attack is redirected to other positions. | The high strength of the C-F bond prevents enzymatic C-H activation and subsequent oxidation by P450 enzymes. |
The following diagram illustrates how fluorination can beneficially modulate the key properties of a hypothetical pyrrole-based drug candidate.
Caption: Impact of fluorination on the ADME and pharmacological profile.
Case Study: Fluorinated Pyrroles in JAK Inhibitors
The Janus kinase (JAK) family of enzymes are critical targets for inflammatory diseases. Tofacitinib, a groundbreaking JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core. While tofacitinib itself is not fluorinated on the pyrrole ring, subsequent research into next-generation JAK inhibitors has heavily utilized fluorine to optimize potency and selectivity.
In many analogs, a trifluoromethyl group is introduced onto the pyrrole-fused pyrimidine ring. The rationale is threefold:
-
Potency: The -CF3 group can occupy a specific hydrophobic pocket in the ATP-binding site of the JAK enzyme, increasing binding affinity.
-
Selectivity: The steric bulk and electronic properties of the -CF3 group can create unfavorable interactions with off-target kinases, thereby improving the selectivity profile of the inhibitor.
-
Metabolic Stability: The group can block a potential site of metabolism on the heterocyclic core, leading to a more favorable pharmacokinetic profile.
Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Electrophilic Fluorination of 1-(phenylsulfonyl)pyrrole
This protocol demonstrates the direct C2-fluorination of a protected pyrrole. The phenylsulfonyl group activates the ring towards electrophilic attack while also protecting the N-H.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add 1-(phenylsulfonyl)pyrrole (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable dry solvent, such as acetonitrile (MeCN), to a concentration of 0.1 M.
-
Reagent Addition: Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO3) to quench any unreacted reagent.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-fluoro-1-(phenylsulfonyl)pyrrole.
Protocol 2: Paal-Knorr Synthesis of 1-benzyl-2-(trifluoromethyl)-1H-pyrrole
This protocol illustrates the construction of a trifluoromethylated pyrrole from a fluorinated precursor.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 1,1,1-trifluoro-2,5-hexanedione (1.0 eq).
-
Reagent Addition: Add glacial acetic acid as the solvent, followed by benzylamine (1.05 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acetic acid by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate.
-
Extraction: Extract the product into diethyl ether (3x).
-
Workup: Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by silica gel chromatography or distillation under reduced pressure to yield the target trifluoromethylated pyrrole.
Future Outlook
The field of fluorinated pyrroles continues to evolve. Emerging trends include:
-
Novel Reagents: Development of new reagents for late-stage C-H fluorination with improved safety profiles and novel selectivities.
-
Flow Chemistry: The use of microfluidic reactors for fluorination reactions, which allows for better control over reaction parameters and improves the safety of handling highly reactive fluorinating agents.
-
PET Imaging: The incorporation of the positron-emitting isotope ¹⁸F into pyrrole scaffolds to create novel radiotracers for Positron Emission Tomography (PET) imaging, enabling non-invasive diagnosis and pharmacokinetic studies.
The strategic application of fluorine chemistry to the pyrrole scaffold remains a highly productive and promising area of research. A thorough understanding of the principles outlined in this guide will empower scientists to design and synthesize the next generation of innovative therapeutics and advanced materials.
A Technical Guide to the Discovery and Isolation of Fluorinated Pyrrole Natural Products: A Hypothetical Approach Grounded in Precedent
Preamble: The Allure of the C-F Bond in Nature
The incorporation of fluorine into natural products is a rare and enigmatic event in biosynthesis. While synthetic organofluorine chemistry has revolutionized pharmaceuticals, agrochemicals, and materials science, nature has been remarkably conservative in its use of this highly electronegative element. This scarcity, however, amplifies the significance of the few known fluorinated natural products, offering unique biochemical insights and novel scaffolds for drug discovery. The pyrrole ring, a privileged scaffold in numerous biologically active natural products and synthetic drugs, presents an intriguing, albeit currently hypothetical, target for fluorination in nature.[1][2] This guide provides a comprehensive technical framework for the prospective discovery and isolation of fluorinated pyrrole natural products. Lacking a definitive example, we will establish a robust methodology by drawing parallels with the discovery of known organofluorine metabolites, principally fluoroacetate and 4-fluorothreonine from Streptomyces cattleya.[3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic and technical challenges of this exciting frontier in natural product chemistry.
Section 1: The Rationale and the Challenge
The introduction of fluorine into a pyrrole scaffold could dramatically alter its physicochemical and pharmacological properties. The high electronegativity and small van der Waals radius of fluorine can influence a molecule's conformation, metabolic stability, lipophilicity, and binding affinity to biological targets.[4] These modifications make the prospect of discovering a naturally fluorinated pyrrole highly compelling for drug development.
However, the discovery of such a compound is fraught with challenges. The low natural abundance of organofluorines necessitates highly sensitive and specific screening methods.[5][6] Furthermore, the unique properties of the C-F bond require specialized analytical approaches for structural elucidation.
Section 2: A Roadmap for Discovery: Screening for the "Fluorine Signature"
The initial and most critical phase in the discovery of a novel fluorinated natural product is the development of a screening strategy that can pinpoint the "fluorine signature" within complex biological extracts.
The Power of ¹⁹F NMR in Natural Product Screening
The cornerstone of any modern search for organofluorines is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, coupled with its wide chemical shift range (approximately 400 ppm), make it an exceptionally sensitive and selective probe.[7][8] Unlike ¹H or ¹³C NMR, the ¹⁹F NMR spectrum of a typical biological extract is virtually silent, meaning any observed signal is a direct indication of an organofluorine compound.[9]
Experimental Protocol: ¹⁹F NMR Screening of a Microbial Extract
-
Cultivation and Extraction:
-
Cultivate the target microorganism (e.g., a marine-derived Streptomyces sp.) in a suitable broth medium. For enhanced production of secondary metabolites, consider varied fermentation conditions (e.g., OSMAC approach).
-
Lyophilize the culture broth and biomass.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
-
Sample Preparation for NMR:
-
Concentrate each extract in vacuo.
-
Dissolve a known mass of the crude extract in a deuterated solvent (e.g., MeOD-d₄, CDCl₃) containing a known concentration of an internal standard (e.g., trifluorotoluene).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Key parameters to optimize include:
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient.
-
Acquisition Time: A longer acquisition time will improve resolution.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5 x T₁) is crucial for accurate quantification.[8]
-
Number of Scans: A high number of scans may be necessary to detect low-abundance compounds.[7]
-
-
-
Data Analysis:
-
The presence of any signal in the ¹⁹F NMR spectrum is a positive hit.
-
The chemical shift provides initial structural clues about the fluorine's chemical environment (e.g., aliphatic vs. aromatic).
-
Integration of the signal relative to the internal standard allows for an estimation of the concentration of the fluorinated metabolite in the crude extract.
-
Diagram: Workflow for ¹⁹F NMR-Guided Screening
Caption: Workflow for ¹⁹F NMR-guided screening of natural product extracts.
Complementary Screening Techniques
While ¹⁹F NMR is the primary tool, other methods can be used in a complementary fashion:
-
High-Resolution Mass Spectrometry (HRMS): Searching for the characteristic mass defect of fluorine in HRMS data can suggest the presence of fluorinated compounds. However, this is less direct than ¹⁹F NMR.
-
Combustion Ion Chromatography (CIC): This technique can determine the total amount of adsorbable organofluorine (AOF) in a sample, providing a quantitative measure of the total organofluorine content.[2][10]
-
Bioassay-Guided Screening: If a specific biological activity is sought, fractions can be screened for both activity and the presence of fluorine (via ¹⁹F NMR), creating a more targeted approach.[11]
Section 3: From Hit to Pure Compound: The Isolation and Purification Strategy
Once a positive hit is identified, the next challenge is the isolation of the fluorinated pyrrole from the complex extract. This process is guided by continuous monitoring of the fluorine signal.
A Hypothetical Case Study: Isolation of a Fluorinated Pyrrole
Let us assume our ¹⁹F NMR screen of a marine sponge extract reveals a single, sharp signal at -165 ppm, suggesting an aryl-fluorine. The estimated concentration is low (sub-mg/L).
Table 1: Hypothetical Properties of a Fluorinated Pyrrole Natural Product
| Property | Value | Implication for Isolation |
| Molecular Weight | ~250 g/mol | Amenable to standard chromatographic techniques. |
| Polarity | Moderately Polar | Soluble in methanol, ethyl acetate. |
| Stability | Stable at RT | No special precautions needed during isolation. |
| UV Absorbance | Yes (Pyrrole Chromophore) | Allows for UV detection during chromatography. |
Experimental Protocol: ¹⁹F NMR-Guided Isolation
-
Initial Fractionation:
-
Subject the crude ethyl acetate extract to vacuum liquid chromatography (VLC) over silica gel, eluting with a stepwise gradient of hexane and ethyl acetate.
-
Collect fractions and analyze each by ¹⁹F NMR to identify the fraction containing the fluorinated compound.
-
-
Medium-Pressure Liquid Chromatography (MPLC):
-
Further purify the active fraction from VLC using MPLC with a more shallow solvent gradient. Monitor the elution profile by UV and collect fractions.
-
Analyze the MPLC fractions by ¹⁹F NMR to track the compound of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification step will likely involve reversed-phase HPLC.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, possibly with a modifier like formic acid or TFA.
-
Detection: Diode array detection (DAD) to monitor the pyrrole chromophore and fraction collection.
-
Analyze the collected HPLC peaks by ¹⁹F NMR to confirm the isolation of the pure fluorinated pyrrole.
-
Diagram: ¹⁹F NMR-Guided Isolation Workflow
Caption: ¹⁹F NMR-guided isolation workflow for a fluorinated natural product.
Section 4: Unveiling the Structure: Spectroscopic and Spectrometric Characterization
With the pure compound in hand, the final step is unambiguous structure elucidation. The presence of fluorine provides a powerful analytical handle but also introduces unique spectroscopic features.
The Central Role of Multidimensional NMR
A suite of NMR experiments is essential for determining the complete structure:
-
¹H and ¹³C NMR: Provide the carbon-hydrogen framework of the pyrrole and any attached side chains.
-
¹⁹F NMR: Confirms the presence of fluorine and provides information on its immediate environment through its chemical shift.
-
¹H-¹⁹F and ¹³C-¹⁹F HSQC/HMBC: These heteronuclear correlation experiments are crucial for establishing the connectivity between the fluorine atom and the rest of the molecule. They reveal through-bond couplings (J-couplings) over two, three, and four bonds.
-
COSY and TOCSY: Establish proton-proton spin systems.
-
NOESY/ROESY: Provide through-space correlations to determine the relative stereochemistry.
Table 2: Expected NMR Data for a Hypothetical 4-Fluoro-1H-pyrrole-2-carboxamide
| Nucleus | Experiment | Expected Observation |
| ¹⁹F | 1D | Singlet (if no adjacent protons) or multiplet (if coupled to protons). |
| ¹H | 1D | Pyrrole protons will show splitting due to H-F coupling. |
| ¹³C | 1D | The carbon directly attached to fluorine will appear as a large doublet due to the one-bond C-F coupling (¹JCF). Carbons 2 and 3 bonds away will show smaller couplings (²JCF, ³JCF). |
| ¹H-¹⁹F HSQC | 2D | A cross-peak between the fluorine and any protons it is coupled to. |
| ¹³C-¹⁹F HMBC | 2D | Cross-peaks from the fluorine to carbons two and three bonds away, confirming its position on the pyrrole ring. |
Mass Spectrometry: Confirming the Formula and Fragmentation
-
High-Resolution Mass Spectrometry (HRMS): Essential for determining the elemental composition and confirming the presence of fluorine. The exact mass measurement will be consistent with a formula containing fluorine.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural information. The C-F bond is strong, so fragmentation may not involve the loss of fluorine itself, but rather characteristic losses from other parts of the molecule.[12] However, the presence of fluorine can influence fragmentation pathways.[13]
Diagram: Integrated Structure Elucidation Strategy
Caption: An integrated strategy for the structure elucidation of a fluorinated natural product.
Section 5: Biosynthetic Considerations: The Enzymology of Fluorination
Understanding the biosynthesis of a fluorinated pyrrole would be a landmark achievement. The only well-characterized enzymatic fluorination mechanism is found in Streptomyces cattleya, which produces fluoroacetate and 4-fluorothreonine.[3] This pathway involves a fluorinase enzyme that catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).[4] 5'-FDA is then converted to fluoroacetaldehyde, a key intermediate that is further processed to fluoroacetate and 4-fluorothreonine.[3]
The discovery of a fluorinated pyrrole would necessitate an investigation into its biosynthetic origins. Key questions would include:
-
Does the producing organism possess a fluorinase homolog?
-
Is the pyrrole ring formed before or after the C-F bond is installed?
-
What are the precursors to the fluorinated pyrrole?
Stable isotope feeding experiments, followed by ¹⁹F and ¹³C NMR analysis, would be instrumental in answering these questions.
Conclusion and Future Outlook
The discovery of a naturally occurring fluorinated pyrrole remains a tantalizing prospect in natural product chemistry. While this guide has presented a hypothetical framework, the principles and methodologies are grounded in the successful discovery and characterization of other rare fluorinated natural products. The strategic application of ¹⁹F NMR as a primary screening tool, coupled with NMR-guided isolation and a comprehensive suite of modern spectroscopic techniques, provides a robust pathway for the identification of these elusive molecules. The discovery of such a compound would not only provide a novel chemical entity for drug development but also open new avenues in our understanding of the biosynthesis of the carbon-fluorine bond.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. collectionscanada.ca [collectionscanada.ca]
- 10. Development of a standardized adsorbable organofluorine screening method for wastewaters with detection by combustion ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening techniques for the identification of bioactive compounds in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. researchgate.net [researchgate.net]
Theoretical Studies on the Electronic Effects of Fluorine in Pyrrole Rings
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The pyrrole ring, a privileged structure in numerous natural products and pharmaceuticals, presents a unique electronic environment that is profoundly influenced by fluorination.[3] This guide provides a detailed theoretical examination of the electronic effects of fluorine substitution on the pyrrole ring. We will dissect the dual nature of fluorine's electronic influence—its potent inductive withdrawal and countervailing resonance donation—and explore how this interplay modulates fundamental properties including acidity, aromaticity, and reactivity towards electrophilic substitution. By integrating insights from spectroscopic techniques, particularly ¹⁹F NMR, and computational chemistry, this document offers a framework for rationally designing and predicting the behavior of fluorinated pyrrole-containing molecules in drug discovery and materials science.
Introduction: The Strategic Value of Fluorine in Pyrrole Scaffolds
The introduction of fluorine into drug candidates can dramatically alter their physicochemical and pharmacokinetic properties.[4] These alterations stem from the unique characteristics of the fluorine atom: its small van der Waals radius (similar to hydrogen), high electronegativity (the highest of any element), and the exceptional strength of the carbon-fluorine (C-F) bond.[2][5] Consequently, fluorination is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and fine-tune the acidity or basicity (pKa) of neighboring functional groups, thereby improving bioavailability and target affinity.[1][6][7]
The pyrrole ring is an electron-rich five-membered aromatic heterocycle.[8] The lone pair of electrons on the nitrogen atom is delocalized into the π-system, creating a 6-π electron aromatic ring that is significantly more electron-rich and reactive towards electrophiles than benzene.[9][10] This inherent reactivity makes the pyrrole nucleus a versatile synthetic handle but also a potential site for metabolic degradation. Understanding how to precisely modulate the electronic character of this ring is paramount for its successful application in drug design. Fluorination provides a powerful tool to achieve this, but its effects are not always intuitive, arising from a delicate balance of competing electronic forces.
The Duality of Fluorine's Electronic Influence
The net electronic effect of a fluorine substituent on the pyrrole ring is a composite of two primary, opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, but significant, electron-donating resonance effect (+R or +M).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds of the molecule, decreasing electron density throughout the ring. The inductive effect weakens with distance.[11]
-
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the pyrrole ring. This donation of electron density partially offsets the inductive withdrawal. The +R effect directly increases electron density at the ortho and para positions relative to the fluorine atom.
The overall impact on the ring's electron density and reactivity depends on the position of fluorination and the specific chemical phenomenon being examined.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 7. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. The effect of fluorine on the electronic spectra and ionization potentials of molecules | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Leveraging 4-fluoro-1H-pyrrole-2-carboxylic Acid in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2][3] The pyrrole ring, a privileged structure found in numerous natural products and synthetic drugs, serves as an excellent framework for building bioactive molecules.[4][5] This guide focuses on 4-fluoro-1H-pyrrole-2-carboxylic acid, a versatile building block that combines the benefits of both structural motifs. We will explore the underlying scientific rationale for its use, from its impact on molecular properties to its application in lead optimization and fragment-based drug discovery. Detailed, field-proven protocols for its key chemical transformations are provided to empower researchers to effectively utilize this valuable reagent in their drug development programs.
The Rationale: Why Fluorinate a Privileged Scaffold?
The introduction of a fluorine atom into a drug candidate is rarely an afterthought; it is a deliberate design choice aimed at overcoming specific pharmacological hurdles. When applied to the pyrrole-2-carboxylic acid core, the fluorine atom at the 4-position imparts a unique set of characteristics that medicinal chemists can exploit.
Modulation of Physicochemical Properties
The high electronegativity and small size of fluorine profoundly influence the molecule's behavior.[2][6]
-
Acidity (pKa) and Basicity: The potent electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid, making it a stronger acid. Simultaneously, it decreases the basicity of the pyrrole nitrogen. This modulation is critical for optimizing interactions with target proteins (e.g., salt bridges) and can influence absorption and distribution by altering the ionization state of the molecule at physiological pH.[7][8]
-
Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1][2] This effect is highly context-dependent but provides a crucial parameter for optimization.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][7] Placing a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block oxidative degradation, thereby increasing the drug's half-life and exposure.[9]
-
Conformational Control & Binding Interactions: Fluorine can engage in favorable non-covalent interactions with biological targets, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and orthogonal multipolar C-F···C=O interactions. These subtle forces can enhance binding affinity and selectivity.[1][7]
Strategic Applications in Drug Design
The unique properties of this compound make it suitable for several advanced drug discovery strategies.
-
Bioisosteric Replacement: This scaffold can serve as a bioisostere for other aromatic or heteroaromatic rings, such as a phenyl or thiophene ring.[10][11] This substitution allows for the retention of necessary steric bulk while introducing the beneficial electronic and metabolic properties of fluorine.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 129.09 g/mol and well-defined vectors for chemical elaboration (the carboxylic acid and the pyrrole N-H), this molecule is an ideal starting point for FBDD campaigns.[12][13][14] It provides a rigid core that can be efficiently optimized into a potent lead compound.
Data Summary: Physicochemical Impact of Fluorination
| Property | Effect of 4-Fluoro Substitution | Rationale / Implication in Drug Design |
| Acidity (pKa) | Decreases pKa of carboxylic acid | Stronger ionic interactions with target; altered solubility and absorption profile.[2][7] |
| Lipophilicity (LogP) | Generally increases | Can improve membrane permeability and cell penetration, but must be balanced to maintain solubility.[1][6] |
| Metabolic Stability | Increases | Blocks CYP450-mediated oxidation at the C-4 position, leading to improved pharmacokinetic profiles.[7][9] |
| Binding Affinity | Potentially increases | Can introduce new, favorable non-covalent interactions (e.g., H-bonds, multipolar) with the protein target.[1] |
| Dipole Moment | Alters local dipole | Can influence long-range interactions with the target and modify ADME properties. |
Core Synthetic Methodologies & Protocols
This compound is a commercially available starting material, allowing researchers to focus on its derivatization.[12] The primary synthetic handles are the carboxylic acid and the N-H position of the pyrrole ring.
Amide Bond Formation: The Workhorse Reaction
The most common and critical transformation is the coupling of the carboxylic acid with a primary or secondary amine to form an amide. This reaction is fundamental to building a vast library of diverse compounds.
Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is inefficient. A coupling reagent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[15] The choice of coupling reagent and base is critical to ensure high yield and, for chiral amines, to prevent racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency and low rates of epimerization. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the amine and neutralize the acid formed during the reaction without competing in the coupling.
Caption: Workflow for a typical amide coupling reaction.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents: Ethyl acetate (EtOAc), 1N HCl(aq), saturated NaHCO₃(aq), brine, anhydrous Na₂SO₄ or MgSO₄.
-
-
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq). The mixture may be stirred for 2-5 minutes.
-
Initiation: Add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature. Note: The order of addition can be critical. Pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine can be beneficial for challenging substrates.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes excess DIPEA and unreacted amine, while the base wash removes unreacted starting acid and byproducts from HATU.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure amide.
-
Advanced Functionalization: Suzuki-Miyaura Cross-Coupling
To further explore chemical space, the fluoropyrrole core can be functionalized at other positions. While the parent molecule lacks a suitable handle, a bromo- or iodo-substituted analogue (e.g., a 5-bromo-4-fluoro-1H-pyrrole-2-carboxylate ester) is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, significantly increasing molecular complexity.
Causality Behind Experimental Choices: The Suzuki reaction requires a palladium catalyst, a base, and a boronic acid/ester coupling partner.[16] Pd(dppf)Cl₂ is a robust catalyst suitable for many heteroaromatic substrates.[17][18] An aqueous base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle. The solvent system (e.g., dioxane/water) must be able to dissolve both the organic and inorganic reagents. Degassing the reaction mixture is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
Caption: General workflow for a Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Hypothetical Substrate: Methyl 5-bromo-4-fluoro-1H-pyrrole-2-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.1 eq)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 ratio)
-
-
Procedure:
-
Reaction Setup: To a flask suitable for heating under reflux, add the bromo-pyrrole (1.0 eq), boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and base (2.0 eq).
-
Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide (typically 2-16 hours).
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material by flash column chromatography to obtain the desired coupled product.
-
Application Spotlight: Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy where low-complexity, low-molecular-weight "fragments" are screened for weak binding to a target. These hits are then optimized into potent leads. This compound is an exemplary fragment.
Caption: The process of Fragment-Based Drug Discovery.
Its utility lies in:
-
High Quality Hits: As a rigid scaffold, it has low conformational entropy, meaning its binding mode is well-defined.
-
Clear Optimization Paths: The carboxylic acid provides a clear "growth vector" for amide coupling to explore pockets in the target protein. The N-H provides a second vector for modification.[13]
-
In-built Favorable Properties: The fluorine atom already provides desirable features like metabolic stability and unique binding potential, giving the optimization process a head start.
By using the protocols described above, a library of derivatives can be rapidly synthesized from this fragment hit to probe the target's binding site, ultimately leading to the development of a potent and selective drug candidate.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. drughunter.com [drughunter.com]
- 12. This compound [myskinrecipes.com]
- 13. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. hepatochem.com [hepatochem.com]
- 16. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Application Notes and Protocols for 4-fluoro-1H-pyrrole-2-carboxylic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Fluorinated Pyrrole Scaffold
4-fluoro-1H-pyrrole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The pyrrole-2-carboxylic acid moiety is a recognized pharmacophore present in numerous biologically active compounds, including antibacterial, antiviral, and anticancer agents. The strategic incorporation of a fluorine atom at the 4-position of the pyrrole ring imparts a range of beneficial properties, making this a highly valuable scaffold for drug discovery.
The introduction of fluorine can significantly modulate the physicochemical properties of a molecule. Due to its high electronegativity and small size, fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications often lead to improved pharmacokinetic profiles, enhanced potency, and greater selectivity of drug candidates. Specifically, the electron-withdrawing nature of the fluorine atom in this compound influences the acidity of the carboxylic acid and the N-H proton, as well as the electron density of the pyrrole ring, thereby affecting its reactivity in subsequent transformations.
This guide provides detailed application notes and protocols for the synthesis and utilization of this compound in key synthetic transformations, including amide bond formation and palladium-catalyzed cross-coupling reactions. The protocols are designed to be a robust starting point for researchers, with explanations of the underlying chemical principles and considerations for reaction optimization.
Section 1: Synthesis of this compound
The synthesis of the title compound is most practically achieved via a two-step sequence starting from a commercially available precursor, ethyl 1H-pyrrole-2-carboxylate. The strategy involves the electrophilic fluorination of the pyrrole ring, followed by the hydrolysis of the ethyl ester.
Step 1: Electrophilic Fluorination of Ethyl 1H-pyrrole-2-carboxylate
The direct fluorination of the electron-rich pyrrole ring requires a mild and selective electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a suitable reagent for this transformation. The reaction is analogous to the reported synthesis of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate. It is important to note that this fluorination can have low yields and may require careful optimization.
Caption: Electrophilic fluorination of the pyrrole ester.
Protocol 1: Synthesis of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate
| Parameter | Value/Condition | Rationale/Comment |
| Reactants | Ethyl 1H-pyrrole-2-carboxylate (1.0 eq.), Selectfluor® (2.0 eq.) | A molar excess of the fluorinating agent is used to drive the reaction to completion. |
| Solvent | Acetonitrile (MeCN) / Acetic Acid (AcOH) (5:1 v/v) | Acetic acid can help to activate the fluorinating agent and improve solubility. |
| Temperature | 0 °C | Low temperature is crucial to control the reactivity and minimize the formation of side products. |
| Reaction Time | 2-4 hours | Monitor by TLC or LC-MS for the consumption of the starting material. |
| Work-up | 1. Partition between water and dichloromethane (DCM).2. Wash the organic layer with saturated NaHCO₃ (aq) and brine.3. Dry over Na₂SO₄, filter, and concentrate. | The aqueous work-up removes the solvent, unreacted Selectfluor®, and byproducts. |
| Purification | Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) | This is necessary to separate the desired product from regioisomers and other impurities. The reported yield for a similar reaction is low (4.5-6.5%), so careful purification is critical. |
Detailed Step-by-Step Methodology:
-
To a solution of ethyl 1H-pyrrole-2-carboxylate (e.g., 2.00 g, 14.4 mmol) in acetonitrile (360 mL) and acetic acid (72 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Add Selectfluor® (e.g., 10.2 g, 28.8 mmol) portion-wise, maintaining the internal temperature at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, partition the reaction mixture between water (500 mL) and dichloromethane (500 mL).
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford ethyl 4-fluoro-1H-pyrrole-2-carboxylate.
Step 2: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) using a strong base like sodium hydroxide, followed by acidic work-up. Forcing conditions may be necessary for the hydrolysis of this heterocyclic ester.
Caption: Hydrolysis of the ester to the carboxylic acid.
Protocol 2: Synthesis of this compound
| Parameter | Value/Condition | Rationale/Comment |
| Reactants | Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (1.0 eq.), Sodium Hydroxide (NaOH) | A strong base is required to hydrolyze the ester. |
| Solvent | Ethanol (EtOH) / Water | A co-solvent system ensures the solubility of both the ester and the inorganic base. |
| Temperature | 90 °C | Elevated temperature is often required to drive the hydrolysis of sterically or electronically deactivated esters to completion. |
| Reaction Time | 3-6 hours | Monitor by TLC or LC-MS until the starting material is consumed. |
| Work-up | 1. Concentrate the reaction mixture.2. Acidify the residue with HCl (aq) to pH ~3.3. Collect the precipitate by filtration. | Acidification protonates the carboxylate salt, causing the carboxylic acid to precipitate from the aqueous solution. |
| Purification | Wash the precipitate with water and dry. | The product is often obtained in sufficient purity after precipitation and washing. Recrystallization can be performed if necessary. |
Detailed Step-by-Step Methodology:
-
Dissolve ethyl 4-fluoro-1H-pyrrole-2-carboxylate (e.g., 280 mg, 1.78 mmol) in absolute ethanol (15 mL) in a round-bottom flask.
-
Add a solution of 10 M sodium hydroxide (3.0 mL).
-
Heat the mixture at 90 °C under an inert atmosphere (e.g., argon) for 3 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue to a pH of approximately 3 by the dropwise addition of 4 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and air-dry to obtain this compound. A yield of around 76% can be expected based on analogous reactions.
Section 2: Application in Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently used reactions in medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines to generate diverse libraries of amides. The electron-withdrawing fluorine atom may slightly increase the acidity of the carboxylic acid, but standard coupling conditions are generally effective. For less reactive amines, such as electron-deficient anilines, more potent coupling agents or specific additives may be required.
Caption: General workflow for amide bond formation.
Protocol 3: General Amide Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent suitable for a broad range of substrates, including those that are sterically hindered or electronically deactivated.
| Parameter | Value/Condition | Rationale/Comment |
| Reactants | This compound (1.0 eq.), Amine (1.1-1.2 eq.), HATU (1.1 eq.) | A slight excess of the amine and coupling reagent ensures complete conversion of the carboxylic acid. |
| Base | N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) | A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and facilitate the coupling. |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Aprotic polar solvents are typically used to dissolve the reactants. |
| Temperature | Room Temperature (0 °C to RT) | Most HATU couplings proceed efficiently at ambient temperature. |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS. |
| Work-up | Dilute with ethyl acetate, wash with water, saturated NaHCO₃ (aq), and brine. Dry and concentrate. | Standard extractive work-up to remove DMF, excess base, and water-soluble byproducts. |
| Purification | Flash column chromatography (Silica gel) or recrystallization. | To obtain the pure amide product. |
Detailed Step-by-Step Methodology:
-
To a solution of this compound (e.g., 129 mg, 1.0 mmol) in DMF (5 mL), add the amine (1.1 mmol), followed by DIPEA (e.g., 0.35 mL, 2.0 mmol).
-
Add HATU (e.g., 418 mg, 1.1 mmol) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion (typically 1-4 hours), dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic solution sequentially with water (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography or recrystallization to yield the desired amide.
Protocol 4: Amide Coupling with EDC/HOBt for Electron-Deficient Anilines
For less nucleophilic amines, such as anilines bearing electron-withdrawing groups, the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and effective choice. The addition of DMAP (4-Dimethylaminopyridine) can further accelerate the reaction.
| Parameter | Value/Condition | Rationale/Comment |
| Reactants | This compound (1.0 eq.), Aniline (1.2 eq.), EDC·HCl (1.2 eq.), HOBt (1.2 eq.) | HOBt forms a reactive ester that couples more efficiently and minimizes side reactions like racemization in chiral acids. |
| Base | DIPEA or Triethylamine (TEA) (2.0-3.0 eq.) | Required to deprotonate the carboxylic acid and neutralize the HCl from EDC·HCl. |
| Solvent | DMF or DCM | Standard aprotic solvents for amide coupling. |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |
| Reaction Time | 4-16 hours | Couplings with electron-deficient anilines are often slower. |
| Work-up & Purification | As described in Protocol 3. | Standard procedures apply. |
Section 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
To utilize this compound in cross-coupling reactions, it must first be converted into a suitable precursor, typically by introducing a halide or triflate at a different position on the pyrrole ring. A common strategy is to start with a bromo-substituted pyrrole ester, such as ethyl 4-bromo-1H-pyrrole-2-carboxylate.
A critical consideration for cross-coupling reactions on the pyrrole ring is the acidic N-H proton, which can interfere with the catalytic cycle. Therefore, protection of the pyrrole nitrogen is often necessary. The tert-butyloxycarbonyl (Boc) group is a convenient choice as it can sometimes be removed under the Suzuki coupling conditions, or cleaved post-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. An N-protected 4-bromopyrrole-2-carboxylate can be coupled with various aryl or heteroaryl boronic acids to introduce diversity at the 4-position. The use of an N-protecting group is crucial to suppress the undesired dehalogenation side reaction.
Caption: Suzuki-Miyaura coupling of an N-protected bromopyrrole.
Protocol 5: Suzuki-Miyaura Coupling of N-Boc-ethyl 4-bromo-1H-pyrrole-2-carboxylate
| Parameter | Value/Condition | Rationale/Comment |
| Reactants | N-Boc-ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq.), Arylboronic acid (1.5-2.0 eq.) | An excess of the boronic acid is used to ensure full conversion of the bromide. |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | A common and effective catalyst for Suzuki couplings. Other catalysts like Pd(dppf)Cl₂ can also be used. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) | An aqueous base is required for the transmetalation step of the catalytic cycle. |
| Solvent | 1,4-Dioxane / Water (4:1 v/v) or Toluene / Water | A biphasic solvent system is standard for Suzuki reactions. |
| Temperature | 80-100 °C | Heating is necessary to drive the reaction. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
| Work-up | Dilute with ethyl acetate, wash with water and brine. Dry and concentrate. | Standard extractive work-up. |
| Purification | Flash column chromatography (Silica gel) | To isolate the pure coupled product. Note that the Boc group may be cleaved under the reaction conditions. |
Detailed Step-by-Step Methodology:
-
To a flask, add N-Boc-ethyl 4-bromo-1H-pyrrole-2-carboxylate (e.g., 318 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (e.g., 276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the mixture to 90 °C and stir until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling an aryl halide with an amine. This reaction can be used to introduce a variety of amino substituents at the 4-position of the N-protected pyrrole ring, providing access to another important class of derivatives.
Protocol 6: Buchwald-Hartwig Amination of N-Boc-ethyl 4-bromo-1H-pyrrole-2-carboxylate
| Parameter | Value/Condition | Rationale/Comment |
| Reactants | N-Boc-ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq.), Amine (1.2 eq.) | A slight excess of the amine is used. |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) | A common palladium precursor for Buchwald-Hartwig reactions. |
| Ligand | XPhos or SPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands are essential for this transformation. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.0 eq.) | A strong, non-nucleophilic base is required. Sodium tert-butoxide is very common. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Heating is required to drive the catalytic cycle. |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |
| Work-up & Purification | As described in Protocol 5. | Standard procedures apply. |
Section 4: Physicochemical Properties and Safety
Spectroscopic Data (Predicted)
While experimental data for the title compound is not widely published, the following are predicted NMR chemical shifts based on analogous structures.
| Nucleus | Predicted Chemical Shift (ppm) | Comments |
| ¹H NMR | ~12-13 (s, 1H, COOH), ~11-12 (br s, 1H, NH), ~6.8-7.2 (m, 2H, pyrrole-H) | The carboxylic acid proton is typically broad and downfield. The pyrrole protons will appear as multiplets due to H-H and H-F coupling. |
| ¹³C NMR | ~160-165 (C=O), ~100-140 (pyrrole carbons) | The carbon bearing the fluorine will show a large ¹JC-F coupling constant. |
| ¹⁹F NMR | ~ -160 to -170 (vs. CFCl₃) | The chemical shift is typical for a fluorine atom attached to an aromatic ring. The signal will be a multiplet due to coupling with adjacent protons. |
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. The hazards of many fluorinated organic compounds are not fully characterized, so caution is advised.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a small spill, absorb with an inert material and dispose of as chemical waste. For large spills, evacuate the area and follow institutional emergency procedures.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Application Notes and Protocols for N-Alkylation of 4-fluoro-1H-pyrrole-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of pyrrole scaffolds is a cornerstone transformation in synthetic organic chemistry, particularly in the realm of medicinal chemistry and materials science. The introduction of diverse alkyl groups onto the pyrrole nitrogen atom profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and pharmacokinetic profile. 4-fluoro-1H-pyrrole-2-carboxylic acid is a valuable building block, incorporating both a directing carboxylic acid group and an electron-withdrawing fluorine atom that can alter the pyrrole's reactivity and the resulting product's characteristics.
This technical guide provides a comprehensive overview of experimental protocols for the N-alkylation of this compound. We will delve into two primary strategies: a classical approach involving direct alkylation with an initial esterification of the carboxylic acid, and a more versatile Mitsunobu reaction. The causality behind experimental choices, potential challenges, and self-validating system designs are emphasized to ensure robust and reproducible outcomes.
Strategic Considerations: The Challenge of the Carboxylic Acid
Direct N-alkylation of this compound is challenging due to the presence of the acidic carboxylic acid proton. In the presence of a base, the carboxylic acid will be deprotonated in preference to the pyrrole N-H. This necessitates a protection strategy for the carboxylic acid group, typically as an ester, prior to N-alkylation. Subsequent deprotection regenerates the carboxylic acid.
An alternative approach is the Mitsunobu reaction, which can sometimes be performed in the presence of a free carboxylic acid, although esterification is often still recommended for cleaner reactions and higher yields. The choice of strategy will depend on the nature of the alkylating agent, the desired scale of the reaction, and the overall synthetic route.
Protocol 1: Classical N-Alkylation via Esterification
This protocol follows a two-step sequence: esterification of the carboxylic acid, followed by N-alkylation, and concluding with ester hydrolysis.
Workflow Overview
Caption: Classical N-alkylation workflow.
Step 1: Esterification of this compound
Rationale: The conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, protects the acidic proton and prevents unwanted side reactions during the subsequent N-alkylation step. Fischer esterification is a common and cost-effective method.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: N-Alkylation of the Pyrrole Ester
Rationale: With the carboxylic acid protected, the pyrrole nitrogen can be deprotonated with a suitable base to form the nucleophilic pyrrolide anion, which then reacts with an alkylating agent in an SN2 fashion. The choice of base and solvent is critical for efficient reaction.[1]
Materials:
-
Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (from Step 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃)) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
To a solution of the pyrrole ester (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the base portionwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Base/Solvent System | Temperature | Typical Reaction Time | Notes |
| General | K₂CO₃ / DMF | Room Temp to 50 °C | 2-12 h | Good for reactive alkyl halides. |
| Reactive | NaH / THF or DMF | 0 °C to Room Temp | 1-4 h | Stronger base, requires careful handling. |
| Less Reactive | Cs₂CO₃ / DMF or MeCN | 50-80 °C | 6-24 h | More effective for less reactive alkyl halides. |
Step 3: Hydrolysis of the N-Alkyl Ester
Rationale: The final step is the deprotection of the ester to reveal the desired N-alkylated carboxylic acid. Saponification using a base like lithium hydroxide is a common and effective method.
Materials:
-
N-Alkyl ethyl 4-fluoropyrrole-2-carboxylate (from Step 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., THF/Water, Methanol/Water)
-
Hydrochloric acid (1 M)
-
Magnetic stirrer
Procedure:
-
Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2-3 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract with an organic solvent.
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly with primary and secondary alcohols.[2][3] It proceeds with inversion of stereochemistry at the alcohol carbon.[4] While it can be performed on the free acid, prior esterification is often recommended to avoid potential side reactions and improve yields.
Workflow Overview
Caption: Mitsunobu reaction workflow.
Rationale: The Mitsunobu reaction activates an alcohol for nucleophilic attack by the pyrrole nitrogen.[5] This method is advantageous for introducing more complex alkyl groups derived from alcohols.
Materials:
-
Ethyl 4-fluoro-1H-pyrrole-2-carboxylate
-
Alcohol (1.0-1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous THF or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Dissolve the pyrrole ester (1.0 eq), alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct. The N-alkylated ester can then be hydrolyzed as described in Protocol 1, Step 3.
| Reagent | Role | Key Considerations |
| PPh₃ | Activates the alcohol | Forms triphenylphosphine oxide as a byproduct, which can complicate purification. |
| DEAD/DIAD | Oxidant | DEAD is more reactive, DIAD is often used for easier handling. Both are hazardous. |
| Solvent | THF, DCM | Must be anhydrous to prevent unwanted side reactions. |
Troubleshooting and Key Considerations
-
Low Yields in Classical Alkylation: If yields are low, consider using a stronger base (e.g., NaH) or a more polar aprotic solvent (e.g., DMF). Increasing the reaction temperature may also be beneficial for less reactive alkyl halides.
-
Side Reactions: O-alkylation of the carboxylate is a potential side reaction if the carboxylic acid is not protected. In the Mitsunobu reaction, if the pyrrole nitrogen is not sufficiently nucleophilic, the azodicarboxylate can act as the nucleophile.[2]
-
Purification Challenges: The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can be difficult to remove. Careful chromatography is often required. Using polymer-supported triphenylphosphine can simplify workup.
-
Deprotection Issues: If the final hydrolysis step is problematic, alternative ester protecting groups that can be cleaved under different conditions (e.g., a benzyl ester removed by hydrogenolysis) should be considered.[6]
Conclusion
The N-alkylation of this compound is a versatile transformation that can be achieved through multiple synthetic routes. The classical approach involving esterification, N-alkylation, and hydrolysis is a robust method for a variety of alkyl halides. The Mitsunobu reaction provides an excellent alternative for the introduction of alkyl groups from alcohols, including those with stereocenters. Careful consideration of the substrate, alkylating agent, and reaction conditions is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize novel N-alkylated 4-fluoropyrrole-2-carboxylic acid derivatives for their research and development endeavors.
References
- 1. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Pyrrole Ring in 4-Fluoro-1H-pyrrole-2-carboxylic Acid: Strategies and Protocols
An Application Guide for the Synthetic Chemist
Abstract
4-Fluoro-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic interplay of its three key functional components—the acidic pyrrole N-H, the electron-withdrawing carboxylic acid at the C2 position, and the electronegative fluorine atom at the C4 position—creates a unique reactivity profile. This guide provides a comprehensive overview of synthetic strategies for the selective functionalization of this molecule. We delve into the causality behind experimental choices and provide detailed, field-proven protocols for modification at each key site: the carboxylic acid group, the pyrrole nitrogen, and the C-H bonds of the aromatic ring.
Introduction: Understanding the Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its constituent parts. A successful functionalization strategy requires a nuanced understanding of the electronic effects at play:
-
Pyrrole Ring: The pyrrole core is an electron-rich, π-excessive aromatic system, inherently activated towards electrophilic aromatic substitution (EAS). The nitrogen lone pair participates in the aromatic sextet, increasing the electron density at the ring carbons.[1][2]
-
C2-Carboxylic Acid: This group is a moderately strong electron-withdrawing group (EWG) through both resonance and inductive effects. It deactivates the pyrrole ring towards electrophilic attack and acts as a meta-director.
-
C4-Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring. However, through resonance, its lone pairs can donate electron density (+M effect), making it an ortho, para-director.
The combination of these effects leads to a clear hierarchy of reactivity. The C5 position is the most favorable site for electrophilic attack, as it is para to the directing fluorine atom and meta to the deactivating carboxylic acid. The C3 position is the second most likely site, being ortho to the fluorine but also ortho to the carboxyl group. The N-H proton is acidic and provides a nucleophilic site upon deprotonation. The carboxylic acid itself is a robust handle for transformations such as amidation and esterification.
Figure 1: Predicted reactivity map for this compound.
Functionalization of the Carboxylic Acid Group
The C2-carboxylic acid is the most straightforward functional handle on the molecule. Standard amide and ester formation protocols are highly effective.
Protocol 2.1: Amide Bond Formation via Acyl Chloride
This two-step protocol is highly reliable and proceeds through a reactive acyl chloride intermediate, ensuring high conversion even with less nucleophilic amines. A procedure adapted from the synthesis of related halogen-doped pyrrole building blocks is highly effective.[3][4]
Step A: Synthesis of 4-Fluoro-1H-pyrrole-2-carbonyl chloride
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Reagent Addition: Suspend the acid in dry dichloromethane (DCM, approx. 0.1 M). Add oxalyl chloride (10.0 eq) dropwise at room temperature. Note: A fume hood is essential as CO and HCl gas are evolved.
-
Reaction: Stir the mixture at room temperature overnight. The reaction can be monitored for the cessation of gas evolution and the formation of a clear solution.
-
Work-up: Concentrate the solution under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 4-fluoro-1H-pyrrole-2-carbonyl chloride, typically a solid, is used immediately in the next step without further purification.
Step B: Amide Coupling
-
Setup: In a separate flask, dissolve the desired amine (1.0 - 1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in dry DCM.
-
Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Add a solution of the crude acyl chloride from Step A in dry DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting amide by flash column chromatography on silica gel.
Protocol 2.2: Direct Amide Coupling
For sensitive substrates, direct coupling using modern peptide coupling reagents avoids the harsh conditions of acyl chloride formation. Reagents like HATU, HBTU, and EDC are highly efficient.[5][6]
-
Setup: Combine this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in a round-bottom flask.
-
Solvent and Base: Dissolve the components in a polar aprotic solvent like N,N-dimethylformamide (DMF). Add a hindered base such as diisopropylethylamine (DIEA, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
| Coupling Reagent | Acronym | Activating Species | Key Advantages |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | O-acylisourea ester | High efficiency, low racemization |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium salt | Good for hindered couplings |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDC/EDCI | O-acylisourea | Water-soluble byproducts |
| Propanephosphonic Acid Anhydride | T3P® | Phosphonic anhydride | Excellent for water removal, high yields |
Table 1: Common Coupling Reagents for Amide Synthesis.[5][7]
N-H Functionalization: Alkylation and Protection
The pyrrole nitrogen can be readily deprotonated and functionalized. For many subsequent reactions, especially palladium-catalyzed cross-couplings, protection of the N-H is a critical step to prevent side reactions and improve solubility.[8][9]
Protocol 3.1: N-Alkylation
-
Pre-reaction: For optimal results, first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) via Fischer esterification or by reacting the acid with an alkyl halide and a base like Cs₂CO₃ in DMF.
-
Setup: To a solution of the pyrrole ester (1.0 eq) in dry DMF, add a base such as potassium carbonate (K₂CO₃, 2.0-4.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution) at 0 °C.
-
Reagent Addition: Stir the suspension for 15-30 minutes, then add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-14 hours.[3]
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification & Deprotection: Purify the N-alkylated ester by column chromatography. Subsequently, hydrolyze the ester using aqueous NaOH or LiOH to yield the N-alkylated carboxylic acid.
Protocol 3.2: N-Protection with a Boc Group
The tert-butyloxycarbonyl (Boc) group is a versatile protecting group that can stabilize the pyrrole ring and can be removed under acidic conditions.
-
Setup: Dissolve this compound (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) followed by a base such as sodium hydroxide (NaOH, 2.0 eq) or triethylamine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir vigorously at room temperature for 12-24 hours.
-
Work-up: Acidify the mixture to pH ~3 with cold 1 M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the N-Boc protected acid, which can often be used without further purification.
Electrophilic Substitution on the Pyrrole Ring
As predicted, electrophilic attack will preferentially occur at the C5 position. Due to the deactivating nature of the substituents, forcing conditions may be required compared to unsubstituted pyrrole.[10]
References
- 1. m.youtube.com [m.youtube.com]
- 2. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. WO2011110199A1 - A process for amidation of pyrrole carboxylate compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mbbcollege.in [mbbcollege.in]
Application Notes and Protocols: 4-Fluoro-1H-pyrrole-2-carboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Pyrroles in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore unique chemical scaffolds that can confer enhanced biological activity and favorable physicochemical properties. Among these, the fluorinated pyrrole core has emerged as a privileged motif, particularly in the development of next-generation fungicides. The strategic incorporation of fluorine into the pyrrole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to a dramatic enhancement of its pesticidal efficacy.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-fluoro-1H-pyrrole-2-carboxylic acid as a key building block in the synthesis of advanced agrochemicals. We will delve into the synthetic utility of this versatile intermediate, with a particular focus on its application in the creation of potent succinate dehydrogenase inhibitor (SDHI) fungicides. The protocols and insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to empower research and development in the agrochemical sector.
Core Concept: Pyrrole Carboxamides as Succinate Dehydrogenase Inhibitors (SDHIs)
A significant class of modern fungicides, the pyrrole carboxamides, function by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of pathogenic fungi.[1] This inhibition disrupts the fungus's energy production, leading to its death. The general structure of these fungicides consists of a substituted pyrrole carboxylic acid moiety linked via an amide bond to a substituted aniline or other aromatic amine.
The introduction of a fluorine atom at the 4-position of the pyrrole ring is a key design element in optimizing the biological activity of these SDHIs. The high electronegativity of fluorine can influence the electronic distribution within the pyrrole ring and the carboxamide linker, potentially enhancing the molecule's interaction with the target enzyme's binding site.
Synthesis of this compound Derivatives: A Practical Workflow
The synthesis of agrochemically active 4-fluoro-1H-pyrrole-2-carboxamides typically involves a multi-step sequence starting from readily available precursors. The following workflow outlines the key synthetic transformations, with a detailed protocol for each step.
References
Application Notes & Protocols: Strategic Design of Bioactive Molecules Incorporating 4-Fluoro-1H-pyrrole-2-carboxylic Acid
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the design, synthesis, and application of bioactive molecules incorporating the 4-fluoro-1H-pyrrole-2-carboxylic acid moiety. This versatile building block offers a unique combination of properties conferred by the pyrrole-2-carboxamide core—a recognized pharmacophore—and the modulating effects of a strategically placed fluorine atom. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutics with enhanced pharmacological profiles. We will explore the underlying design rationale, provide detailed, field-tested protocols for synthesis and coupling, and present case studies that highlight the potential of this molecular framework.
The Design Rationale: Why Incorporate this compound?
The decision to incorporate a specific structural motif into a drug candidate is a multifactorial process aimed at optimizing potency, selectivity, and pharmacokinetic properties. The this compound scaffold is a privileged starting point for several key reasons.
The Pyrrole-2-Carboxamide: A Proven Pharmacophore
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle found in a vast array of natural products and clinically approved drugs.[1][2] When functionalized as a pyrrole-2-carboxamide, it acts as a versatile and robust scaffold capable of forming critical hydrogen bonds and participating in various non-covalent interactions with biological targets.[3][4] This moiety is a core component in molecules exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[1] Its structural rigidity and defined vectoral presentation of substituents make it an ideal platform for structure-based drug design.
The Strategic Impact of Fluorine
The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[5] Placing fluorine at the 4-position of the pyrrole ring imparts several predictable, yet profound, advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Fluorinating an otherwise susceptible position on the pyrrole ring can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[4]
-
Modulation of Acidity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing nature can significantly lower the pKa of the pyrrole N-H proton and the carboxylic acid. This alteration can influence the molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with target proteins.[5]
-
Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions, including hydrogen bonds (with the fluorine acting as a weak H-bond acceptor) and orthogonal multipolar interactions with amide backbones or aromatic residues in a protein binding pocket.[6] These interactions can lead to a significant increase in binding affinity and target selectivity.
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.[5] This is a critical factor for improving the oral bioavailability and overall efficacy of a drug candidate.
The logical relationship for choosing this scaffold can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1783750-90-2|4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4-Fluoro-1H-pyrrole-2-carboxylic Acid
Welcome to the dedicated technical support guide for the synthesis of 4-fluoro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a fluorine atom regioselectively onto the pyrrole scaffold. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a significant synthetic hurdle due to the electron-rich nature of the pyrrole ring, which makes it susceptible to side reactions, including polymerization and polysubstitution, especially during electrophilic fluorination.[1] Achieving regioselectivity at the C4 position while maintaining the desired carboxylic acid functionality at C2 requires a carefully orchestrated synthetic strategy, often involving the use of protecting groups and precisely controlled reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is direct fluorination of pyrrole-2-carboxylic acid problematic?
A1: Direct electrophilic fluorination of an unprotected pyrrole-2-carboxylic acid is challenging for two main reasons. First, the pyrrole ring is highly activated and prone to oxidation and polymerization upon exposure to powerful electrophilic fluorinating agents like Selectfluor™.[1] Second, electrophilic attack on the pyrrole ring typically favors the C5 position (alpha to the nitrogen), followed by the C3 position, making selective fluorination at C4 difficult to achieve without directing groups.
Q2: What is the most common general strategy for synthesizing this compound?
A2: A prevalent and often successful strategy involves a multi-step approach:
-
Protection: The pyrrole nitrogen is protected with an electron-withdrawing group (e.g., a sulfonyl group) to temper the ring's reactivity and enhance its stability.[2][3]
-
Synthesis of a 4-substituted precursor: A suitable precursor, often a 4-halopyrrole-2-carboxylate, is synthesized.
-
Fluorination: The fluorine atom is introduced at the C4 position, either through direct electrophilic fluorination of a suitably activated precursor or via a nucleophilic fluorination reaction on a 4-substituted intermediate.
-
Deprotection and Hydrolysis: The nitrogen protecting group and the ester at C2 are removed to yield the final product.[4]
Q3: Which N-protecting group is recommended for this synthesis?
A3: Sulfonyl protecting groups, such as tosyl (Ts) or benzenesulfonyl (Bs), are highly recommended. These electron-withdrawing groups decrease the electron density of the pyrrole ring, making it less susceptible to oxidative degradation and polymerization during electrophilic substitution.[2][5] They can also influence the regioselectivity of subsequent reactions. Deprotection can typically be achieved under basic conditions.[3]
Troubleshooting Guide: Experimental Stages
This section provides detailed troubleshooting for common issues encountered during the synthesis.
Stage 1: Synthesis of the N-Protected Pyrrole-2-carboxylate Precursor
Problem 1.1: Low yield during N-protection of the starting pyrrole-2-carboxylate.
-
Probable Cause: Incomplete deprotonation of the pyrrole nitrogen, or degradation of the starting material under basic conditions.
-
Solution:
-
Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure the pyrrole is fully deprotonated before adding the sulfonyl chloride.
-
Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Ensure all reagents and solvents are strictly anhydrous, as water will quench the base and hydrolyze the sulfonyl chloride.
-
Problem 1.2: Poor regioselectivity in the synthesis of a 4-substituted precursor (e.g., via halogenation).
-
Probable Cause: The high reactivity of the N-protected pyrrole ring can still lead to a mixture of halogenated isomers.
-
Solution:
-
Carefully control the stoichiometry of the halogenating agent (e.g., NBS for bromination).
-
Lowering the reaction temperature can often improve selectivity.
-
Consider a directed metalation approach. Lithiation of an N-protected pyrrole followed by quenching with an electrophile can offer superior regiocontrol.
-
Workflow for Precursor Synthesis
Caption: General workflow for precursor synthesis.
Stage 2: Electrophilic Fluorination
Problem 2.1: No reaction or very low conversion during fluorination with Selectfluor™.
-
Probable Cause: Insufficient activation of the pyrrole ring or deactivation by the chosen protecting group and substituents. The substrate may be too electron-deficient.
-
Solution:
-
Ensure your N-protecting group is not overly deactivating. While electron-withdrawing groups are necessary, an excessively strong one might shut down reactivity.
-
The reaction may require elevated temperatures or microwave irradiation to proceed.[1]
-
Confirm the quality and reactivity of your Selectfluor™ reagent.
-
Problem 2.2: Formation of multiple fluorinated products and/or polymeric material.
-
Probable Cause: The reaction conditions are too harsh, or the substrate is too reactive, leading to lack of selectivity and oxidative side reactions.[1]
-
Solution:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for reasonable conversion.
-
Solvent Choice: Acetonitrile is a common solvent for reactions with Selectfluor™. Consider exploring other polar aprotic solvents.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration and control the exotherm.
-
Decision Tree for Fluorination Troubleshooting
Caption: Troubleshooting fluorination reactions.
Stage 3: Deprotection and Hydrolysis
Problem 3.1: Incomplete removal of the N-sulfonyl protecting group.
-
Probable Cause: The deprotection conditions are not sufficiently harsh, or the substrate is sterically hindered.
-
Solution:
-
For N-tosyl groups, common conditions include strong bases like NaOH or KOH in refluxing alcohol/water mixtures.
-
Alternative deprotection methods for sulfonyl groups, such as using magnesium in methanol or samarium iodide, can be explored for sensitive substrates.
-
Problem 3.2: Decomposition of the product during ester hydrolysis.
-
Probable Cause: The fluorinated pyrrole ring is sensitive to the strongly basic or acidic conditions required for hydrolysis.
-
Solution:
-
Mild Basic Hydrolysis: Use lithium hydroxide (LiOH) in a THF/water mixture at room temperature. This is often effective and minimizes side reactions.
-
Acid-Catalyzed Hydrolysis: If the starting material is a tert-butyl ester, mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) can be used for deprotection.[4][6] This can be advantageous as it avoids strong bases.
-
Experimental Protocols
Protocol 1: N-Tosylation of Ethyl Pyrrole-2-carboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination of an N-Protected Pyrrole Precursor
-
Dissolve the N-protected pyrrole-2-carboxylate precursor (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor™ (1.1-1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Table
| Step | Key Reagents | Typical Solvents | Temperature (°C) | Typical Yield (%) | Key Challenges |
| N-Protection | Pyrrole-2-ester, NaH, TsCl | THF, DMF | 0 to RT | 85-95 | Anhydrous conditions crucial |
| Fluorination | N-protected precursor, Selectfluor™ | Acetonitrile, MeCN | 25 to 80 | 30-60 | Regioselectivity, polymerization |
| Hydrolysis (Ester) | LiOH, H₂O/THF | THF/H₂O | 0 to RT | 80-95 | Substrate stability |
| Deprotection (N-Ts) | NaOH, H₂O/EtOH | EtOH/H₂O | Reflux | 70-85 | Substrate decomposition |
Final Product Characterization
Upon successful synthesis, it is crucial to thoroughly characterize the final product, this compound.
-
¹H NMR: Expect to see characteristic shifts for the pyrrole ring protons. The fluorine atom will cause splitting of adjacent proton signals (H-F coupling).
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
¹³C NMR: The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₅H₄FNO₂ should be observed.
This guide is intended to provide a solid foundation for tackling the regioselective synthesis of this compound. Remember that each specific substrate may require fine-tuning of the reaction conditions. Careful monitoring and analysis at each step are key to a successful outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-1H-pyrrole-2-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-fluoro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to optimize your reaction conditions for improved yield and purity.
The synthesis of fluorinated heterocyclic compounds is of great interest for pharmaceutical and agrochemical development.[1] However, introducing a fluorine atom onto an electron-rich pyrrole ring presents significant challenges, often leading to low yields and complex purification. This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the practical issues you may face.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining this compound?
A1: There are two primary strategies for synthesizing ring-fluorinated pyrroles[2]:
-
Direct Fluorination of a Pre-formed Pyrrole Ring: This is a common approach where a suitable pyrrole-2-carboxylate ester is first synthesized and then treated with an electrophilic fluorinating agent, such as Selectfluor™, to install the fluorine at the C4 position. The final step is the hydrolysis of the ester to the carboxylic acid.
-
Ring Construction from Fluorinated Precursors: This strategy involves building the pyrrole ring using starting materials that already contain the fluorine atom. While this can offer better regiocontrol, the synthesis of the required fluorinated building blocks can be complex and costly.[1][2]
This guide will focus on the first strategy, as it often utilizes more readily available starting materials.
Q2: Why is the direct fluorination of the pyrrole ring often a low-yielding step?
A2: The low yield is primarily due to the high electron density of the pyrrole ring. Pyrrole is a π-excessive heterocycle, making it highly reactive towards electrophiles.[3] This high reactivity, when met with a powerful electrophilic fluorinating agent like Selectfluor™, can lead to several competing side reactions, including:
-
Oxidative Polymerization: The fluorinating agent can oxidize the pyrrole ring, initiating polymerization and leading to the formation of intractable tarry byproducts.[4][5]
-
Over-fluorination: Multiple fluorine atoms may be added to the ring.
-
Lack of Regioselectivity: While the C4 position is often targeted, fluorination can sometimes occur at other positions, leading to a mixture of isomers that are difficult to separate.[6]
Careful control of reaction conditions is paramount to favor the desired monofluorination.[5]
Q3: What is the purpose of using a pyrrole-2-carboxylate ester as an intermediate instead of directly fluorinating pyrrole-2-carboxylic acid?
A3: The ester group serves two critical functions:
-
Directing Group and Deactivator: The electron-withdrawing nature of the carboxylate ester at the C2 position moderately deactivates the pyrrole ring. This slight reduction in electron density helps to temper the ring's reactivity, thereby reducing the likelihood of oxidative polymerization during the sensitive fluorination step.[5]
-
Protecting Group: The free carboxylic acid group contains an acidic proton and can complicate reactions. For instance, it could potentially react with bases used in the synthesis or interfere with the fluorinating agent. Using an ester masks this functionality until it is needed in the final step.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific experimental problems. The synthesis is broken down into three key stages for clarity: (I) Pyrrole Ring Formation , (II) Electrophilic Fluorination , and (III) Ester Hydrolysis .
Logical Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Problem 1: Low yield or incomplete reaction during the initial pyrrole ring synthesis (e.g., Paal-Knorr method).
-
Potential Cause A: Furan Byproduct Formation. In acid-catalyzed methods like the Paal-Knorr synthesis, the 1,4-dicarbonyl starting material can undergo intramolecular cyclization to form a furan byproduct before it reacts with the amine.[4][7]
-
Solution: Carefully control the acidity. Excessively strong acids or a pH below 3 can favor furan formation.[4] Consider using a milder acid catalyst or a buffered system. Running the reaction under neutral conditions, if feasible for your substrates, can also mitigate this side reaction.
-
-
Potential Cause B: Poorly Reactive Starting Materials. Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[4][7] Similarly, sterically hindered dicarbonyls or amines can impede the reaction.
-
Solution: For poorly reactive amines, consider increasing the reaction temperature or time moderately. However, be cautious, as excessively high temperatures can lead to polymerization.[4] If steric hindrance is the issue, you may need to explore alternative, less hindered starting materials.
-
-
Potential Cause C: Impure Reagents or Presence of Moisture. Impurities in starting materials can introduce competing side reactions.[7][8] Some pyrrole syntheses are also sensitive to moisture.[7]
-
Solution: Ensure the purity of your 1,4-dicarbonyl compound and amine; purify them by distillation or recrystallization if necessary. Use dry solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[7]
-
Problem 2: Very low yield (<10%) and significant dark, tarry residue after the fluorination step.
-
Potential Cause: Oxidative Polymerization. This is the most common issue when fluorinating an activated pyrrole ring with a reagent like Selectfluor™.[5] Excessively high temperatures or reactant concentrations can accelerate this process.
-
Solution 1: Optimize Reaction Conditions.
-
Temperature: Perform the reaction at a low temperature. A reported procedure for a similar substrate starts the reaction at 0 °C.[6]
-
Solvent: The choice of solvent is critical. A mixture of acetonitrile (MeCN) and acetic acid (AcOH) has been used.[6] Acetonitrile is a common solvent for Selectfluor™, while the acid may help modulate the reactivity. Experiment with different solvent ratios.
-
Slow Addition: Add the fluorinating agent (dissolved in a suitable solvent) dropwise to the solution of the pyrrole ester over a prolonged period. This maintains a low instantaneous concentration of the electrophile, minimizing polymerization.
-
-
Solution 2: Check Substrate Purity. Impurities from the previous step can act as initiators for polymerization. Ensure your pyrrole-2-carboxylate ester is highly pure before attempting fluorination.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting common causes of low yield.
Problem 3: The final hydrolysis step is incomplete or gives no desired product.
-
Potential Cause A: Incomplete Hydrolysis. Standard ester hydrolysis can be slow.
-
Solution: For base-mediated hydrolysis (e.g., using NaOH in EtOH/water), ensure a sufficient excess of base is used (e.g., 10-20 equivalents).[6] If the reaction is sluggish at room temperature, gently heating it to 40-90 °C can increase the rate significantly.[6] Monitor the reaction by TLC until the starting ester spot has disappeared.
-
-
Potential Cause B: Decarboxylation. Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) to form the corresponding pyrrole, particularly under acidic conditions and at elevated temperatures.[9][10][11] If you are hydrolyzing a tert-butyl ester with a strong acid (like TFA), this is a significant risk.
-
Solution:
-
For tert-butyl esters: Perform the acidic hydrolysis at room temperature or below. Use the minimum amount of acid required and monitor the reaction closely to avoid prolonged exposure.[6]
-
For methyl/ethyl esters: After basic hydrolysis, the reaction mixture is acidified to precipitate the product. Avoid using a large excess of strong acid or heating the acidic mixture during workup, as this can trigger decarboxylation.
-
-
Problem 4: Difficulty purifying the final product.
-
Potential Cause A: Persistent Impurities. Co-eluting impurities can make chromatographic purification challenging.
-
Solution: Trituration or Recrystallization. Instead of relying solely on column chromatography, attempt to purify the crude solid by trituration. This involves suspending the solid in a solvent (or solvent system) in which the desired product is sparingly soluble, but the impurities are highly soluble. Sonication can aid this process. The purified solid can then be collected by filtration. Recrystallization from a suitable solvent is also a powerful purification technique. One report mentions triturating a similar product with methanol to yield a pure solid.[6]
-
-
Potential Cause B: Product is Water-Soluble. Carboxylic acids can have some solubility in water, leading to losses during aqueous workup.
-
Solution: When extracting your product from an acidified aqueous layer, use a suitable organic solvent (like Ethyl Acetate) and perform multiple extractions (e.g., 3x) to maximize recovery. After extraction, washing the combined organic layers with brine (saturated NaCl solution) can help remove dissolved water.
-
Experimental Protocols
The following protocols are generalized procedures based on literature reports for similar compounds and should be adapted and optimized for your specific substrates.
Protocol 1: Electrophilic Fluorination of Ethyl 1H-pyrrole-2-carboxylate (Hypothetical)
-
Preparation: In a flame-dried, three-necked flask under an Argon atmosphere, dissolve the starting ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of anhydrous acetonitrile and acetic acid (e.g., 5:1 v/v).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.1 eq) in anhydrous acetonitrile. Add this solution to the cooled pyrrole solution dropwise via an addition funnel over 1-2 hours. Maintain the internal temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours after the addition is complete.[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench it by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the ethyl 4-fluoro-1H-pyrrole-2-carboxylate.
Protocol 2: Base-Mediated Hydrolysis of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate
-
Setup: Dissolve the fluorinated ester (1.0 eq) in a suitable solvent like ethanol.[6]
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (10 M NaOH, ~10-15 eq) to the ester solution.[6]
-
Heating: Heat the reaction mixture to 90 °C and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.[6]
-
Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Precipitation: Dissolve the oily residue in a minimum amount of water and cool the solution in an ice bath. Carefully acidify the solution by adding cold hydrochloric acid (e.g., 4 M HCl) dropwise until the pH is ~2-3.
-
Collection: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with cold water, and air-dry to obtain the final this compound.[6]
Data Summary Table
The following table presents example reaction conditions and yields reported in the literature for key steps in the synthesis of similar fluorinated pyrrole derivatives. This data can serve as a benchmark for your optimization efforts.
| Step | Substrate | Reagents & Conditions | Yield | Reference |
| Fluorination | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor, MeCN/AcOH (5:1), 0 °C, 2 h | 6.5% | [6] |
| Hydrolysis | Ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate | 10 M NaOH (aq), EtOH, 90 °C, 2 h | 82% | [6] |
| Hydrolysis | tert-Butyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | In-situ generated HBr (flow chemistry) | 65% | [12][13] |
| Hydrolysis | tert-Butyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | In-flask batch reaction equivalent to flow | 40% | [12] |
References
- 1. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biosynce.com [biosynce.com]
- 9. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. syrris.com [syrris.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Fluoro-1H-pyrrole-2-carboxylic Acid and its Derivatives
Welcome to the technical support center for the purification of 4-fluoro-1H-pyrrole-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these challenging heterocyclic compounds. We aim to provide practical, in-depth solutions to common purification issues, grounded in established scientific principles.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry, often found in the core structures of various therapeutic agents.[1][2][3] The introduction of a fluorine atom can enhance metabolic stability and binding affinity.[2][3] However, the unique electronic properties of the fluorinated pyrrole ring can present significant challenges during purification. This guide offers troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound and its derivatives, offering potential causes and actionable solutions.
Problem 1: Low Yield After Aqueous Work-up and Extraction
Observation: You experience significant loss of your target carboxylic acid during liquid-liquid extraction.
Potential Causes & Solutions:
-
Incorrect pH Adjustment: The protonated carboxylic acid is soluble in organic solvents, while its deprotonated carboxylate salt is soluble in aqueous media.[4][5][6] Incomplete protonation or deprotonation will lead to your product being distributed between both phases, resulting in low recovery.
-
Solution: When extracting the carboxylate into an aqueous basic solution (e.g., NaHCO₃ or NaOH), ensure the pH is at least 2 units above the pKa of your carboxylic acid. Conversely, when acidifying the aqueous layer to recover the neutral carboxylic acid into an organic solvent, the pH should be at least 2 units below the pKa.[6][7] Use a pH meter for accurate adjustments.
-
-
Emulsion Formation: The presence of partially soluble impurities or fine particulates can lead to the formation of stable emulsions at the interface of the organic and aqueous layers, trapping your product.
-
Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or passing the mixture through a pad of celite can be effective.
-
-
Product Precipitation: If your carboxylic acid has low solubility in the extraction solvent, it may precipitate out of solution during the extraction process.
-
Solution: Ensure you are using a sufficient volume of a suitable organic solvent in which your compound is known to be soluble. If precipitation occurs upon acidification, this can be a method of purification. Collect the precipitate by filtration.[8]
-
Problem 2: Persistent Colored Impurities (Yellow or Brown Tint)
Observation: Your final product has a persistent yellow or brown color, even after multiple purification steps.
Potential Causes & Solutions:
-
Oxidized Impurities or Pyrrole Polymerization: Pyrrole and its derivatives can be sensitive to air and light, leading to the formation of colored, polymeric byproducts.[9]
-
Solution 1 (Activated Carbon): Treat a solution of your crude product with a small amount of activated carbon. The activated carbon will adsorb many colored impurities. Stir for 15-30 minutes, then filter the solution through celite to remove the carbon before proceeding with crystallization or chromatography.[7]
-
Solution 2 (Oxidative Treatment): In some cases, impurities can be oxidized to forms that are more easily removed. A dilute solution of hydrogen peroxide can be used to treat the crude acid before final purification steps.[7][10]
-
-
Residual Halogenated Impurities: If your synthesis involves brominated or iodinated intermediates, residual halides can contribute to color.
Problem 3: Difficulty with Crystallization
Observation: The purified compound fails to crystallize from solution, or oils out.
Potential Causes & Solutions:
-
Residual Solvent: The presence of even small amounts of a solvent in which the compound is highly soluble can inhibit crystallization.
-
Solution: Ensure your material is thoroughly dried under high vacuum before attempting crystallization.
-
-
Impurity Interference: Impurities can disrupt the crystal lattice formation.
-
Solution: The material may require further purification by another method, such as column chromatography, to remove the impurities that are hindering crystallization.[7]
-
-
Inappropriate Solvent System: The chosen solvent or solvent system may not be suitable for inducing crystallization.
-
Solution: Experiment with a range of solvents and solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Consider binary solvent systems where your compound is soluble in one solvent and insoluble in the other. Add the "good" solvent to dissolve your compound at an elevated temperature, then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly.[6]
-
-
Supersaturation: The solution may be supersaturated, preventing nucleation.
-
Solution: Try adding a seed crystal of the pure compound to induce crystallization.[7] Scratching the inside of the flask with a glass rod at the meniscus can also sometimes initiate crystal growth.
-
Problem 4: Co-elution of Impurities During Column Chromatography
Observation: Impurities are co-eluting with your target compound during silica gel chromatography.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from the impurities.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation (a ΔRf of at least 0.2). For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid on the silica surface.
-
-
Overloading the Column: Applying too much crude material to the column will result in poor separation.
-
Solution: As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other stationary phases.
-
Solution: Reversed-phase chromatography (e.g., C18) can be effective for separating compounds based on differences in hydrophobicity.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A1: A multi-step approach is often most effective. A typical workflow would be:
-
Acid-Base Extraction: Begin with an acid-base workup to separate your acidic product from neutral and basic impurities.[5][6][11]
-
Crystallization: Attempt to crystallize the crude acid from a suitable solvent system. This can often provide a high degree of purification.
-
Column Chromatography: If crystallization is unsuccessful or does not remove all impurities, column chromatography is the next step. For these acidic compounds, silica gel chromatography with an eluent containing a small amount of acid (e.g., 1% acetic acid) is a good starting point.
Q2: How can I remove unreacted starting materials from my final product?
A2: The method will depend on the nature of the starting materials.
-
Non-acidic starting materials: An acid-base extraction is highly effective for removing neutral or basic starting materials from your carboxylic acid product.[13]
-
Acidic starting materials: If you have acidic starting materials with a significantly different pKa from your product, a carefully controlled acid-base extraction at a specific pH may be possible. Otherwise, column chromatography is the most reliable method for separating two acidic compounds.
Q3: My this compound derivative is unstable and decomposes during purification. What can I do?
A3: Pyrrole derivatives can be sensitive to strong acids, high temperatures, and prolonged exposure to air and light.[9]
-
Avoid Strong Acids: Use milder acids for pH adjustments when possible.
-
Low-Temperature Purification: Perform extractions and chromatography at lower temperatures if possible. When removing solvent, use a rotary evaporator at a moderate temperature.
-
Inert Atmosphere: If your compound is particularly sensitive, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Exposure to Light: Protect your compound from light by wrapping flasks in aluminum foil.
Q4: Can I use gas chromatography (GC) to analyze the purity of my this compound?
A4: Generally, gas chromatography is not suitable for analyzing non-volatile and thermally labile compounds like carboxylic acids. The high temperatures of the GC inlet can cause decarboxylation.[14][15] Derivatization to a more volatile ester form may be possible, but this adds an extra step. High-performance liquid chromatography (HPLC) is a more appropriate technique for analyzing the purity of these compounds.
Q5: What are some common solvent systems for the crystallization of this compound and its derivatives?
A5: The optimal solvent system will depend on the specific derivative. However, some common starting points include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, acetonitrile.
-
Binary Solvent Systems:
Key Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with a suitable acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3), checking with a pH meter. The carboxylic acid should precipitate if it is a solid, or will be ready for extraction.
-
Product Extraction: Extract the acidified aqueous solution with a fresh portion of organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.[6]
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to dissolve the crude product completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Common Solvents for Chromatography and Crystallization
| Technique | Solvent System Example | Polarity | Notes |
| Normal Phase Chromatography | Hexanes:Ethyl Acetate (gradient) | Low to Medium | Add 1% acetic acid to improve peak shape. |
| Reversed Phase Chromatography | Water:Acetonitrile (gradient) | High to Medium | Add 0.1% formic acid or TFA to the mobile phase. |
| Crystallization | Ethanol/Water | High | Good for polar compounds. |
| Crystallization | Dichloromethane/Hexanes | Medium/Low | Good for less polar compounds. |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purification.
Acid-Base Extraction Logic Diagram
Caption: Separation logic in acid-base extraction.
References
- 1. biomedres.us [biomedres.us]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-fluoro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support guide for 4-fluoro-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound in organic solvents. As a key intermediate in the synthesis of pharmaceuticals and other biologically active molecules, understanding its solubility behavior is critical for successful experimental outcomes.[1] This guide provides a structured approach to troubleshooting, grounded in chemical principles and practical laboratory experience.
Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a combination of functional groups that contribute to its complex solubility profile. The pyrrole ring, a heteroaromatic system, introduces a degree of polarity. The carboxylic acid group is capable of strong hydrogen bonding, both as a donor and an acceptor. The fluorine atom, while increasing electronegativity, can also influence intermolecular interactions. These features can lead to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in common organic solvents like dichloromethane (DCM) and ethyl acetate at room temperature. What is the first step I should take?
A1: Initial Solvent Screening & Polarity Considerations
Your first step should be a systematic solvent screening with a focus on more polar, protic, and aprotic solvents. The limited solubility in non-polar to moderately polar aprotic solvents like DCM and ethyl acetate is expected due to the compound's ability to form strong intermolecular hydrogen bonds.
Recommended Initial Solvents to Try:
-
Protic Solvents: Methanol, Ethanol
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
Rationale:
-
Protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, effectively competing with the intermolecular hydrogen bonds of the carboxylic acid.
-
Aprotic polar solvents like DMF and DMSO have high dielectric constants and are excellent hydrogen bond acceptors, which can help to solvate the molecule. While THF is less polar, it can be effective, especially with heating.
Experimental Workflow for Initial Solvent Screening:
Caption: Initial solvent screening workflow.
Q2: I've tried the recommended polar solvents, but the solubility is still too low for my desired reaction concentration. What is the next logical step?
A2: Employing Co-solvent Systems
If a single solvent system is insufficient, a co-solvent approach is a powerful next step. Co-solvents are mixtures of solvents that can significantly enhance the solubility of a compound beyond what can be achieved with a single solvent.[2]
Recommended Co-solvent Mixtures:
-
DCM/Methanol
-
THF/Methanol
-
Toluene/DMF
Rationale: The principle behind co-solvency is to create a solvent environment with tailored properties. For instance, in a DCM/Methanol mixture, the DCM can help to solvate the less polar parts of the molecule, while the methanol effectively breaks the hydrogen bonds of the carboxylic acid.
Data Presentation: Example Co-Solvent Screening
| Co-Solvent System (v/v) | Observation at Room Temp. | Observation with Gentle Heating |
| DCM:Methanol (9:1) | Partial Dissolution | Complete Dissolution |
| DCM:Methanol (4:1) | Complete Dissolution | - |
| THF:Methanol (9:1) | Partial Dissolution | Complete Dissolution |
| Toluene:DMF (9:1) | Insoluble | Partial Dissolution |
| Toluene:DMF (4:1) | Partial Dissolution | Complete Dissolution |
Experimental Protocol: Co-Solvent Solubility Test
-
Add the desired amount of this compound to a vial.
-
Add the less polar solvent first (e.g., DCM).
-
Slowly add the more polar co-solvent (e.g., Methanol) dropwise while stirring or agitating until the solid dissolves.
-
Note the approximate ratio of solvents required for dissolution.
Q3: Heating helps, but my reaction is temperature-sensitive. Are there any non-thermal methods to improve solubility?
A3: Salt Formation through Deprotonation
For reactions that are compatible with basic conditions, converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase solubility in polar organic solvents. This is a common technique used in both synthesis and purification.[3][4]
Recommended Bases:
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)
-
Inorganic Bases (use with caution in organic media): Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃) - often requires a protic co-solvent.
Rationale: The deprotonation of the carboxylic acid to form a carboxylate anion introduces an ionic character to the molecule. This ionic species has much stronger interactions with polar solvents, leading to a significant increase in solubility.
Chemical Principle: R-COOH + Base ⇌ R-COO⁻ + Base-H⁺ (Less Soluble) (More Soluble Salt)
Experimental Protocol: In-situ Salt Formation for Enhanced Solubility
-
Suspend this compound in your chosen reaction solvent (e.g., THF, DMF).
-
Add 1.0 to 1.2 equivalents of a suitable organic base (e.g., TEA).
-
Stir the mixture at room temperature. You should observe the solid dissolving as the salt is formed.
-
Proceed with the addition of your other reagents.
Troubleshooting Logic for Solubility Enhancement:
Caption: Decision tree for overcoming solubility issues.
Q4: I'm concerned that forming a salt will interfere with my downstream reaction. Are there other options?
A4: Derivatization to an Ester
If salt formation is not viable, another effective strategy is to convert the carboxylic acid to a more soluble ester derivative, such as a methyl or ethyl ester. Esters are generally much more soluble in a wider range of organic solvents due to the removal of the acidic proton and the disruption of the strong hydrogen bonding network.
Common Esterification Methods:
-
Fischer Esterification: Reaction with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
-
With Diazomethane: A highly effective but hazardous method.
-
With Alkyl Halides: Reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide).
Rationale: By converting the -COOH group to a -COOR group, you are fundamentally altering the molecule's intermolecular forces. The ester is no longer a strong hydrogen bond donor, which significantly reduces the crystal lattice energy and improves its interaction with a broader range of organic solvents.
Note: This approach is only suitable if the carboxylic acid functionality is not required for the subsequent reaction step. You may need to hydrolyze the ester back to the carboxylic acid later in your synthetic sequence.
Summary of Troubleshooting Strategies
| Strategy | Principle | Best For | Considerations |
| Solvent Screening | Matching solvent polarity to the solute. | Initial attempts at dissolution. | May not be sufficient for high concentrations. |
| Co-solvents | Creating a custom solvent environment.[2] | When single solvents are inadequate. | May complicate solvent removal. |
| Heating | Increasing kinetic energy to overcome lattice energy. | Thermally stable reactions. | Not suitable for temperature-sensitive materials. |
| Salt Formation | Increasing polarity by creating an ionic species. | Reactions compatible with basic conditions. | The base may interfere with downstream chemistry. |
| Derivatization | Altering the functional group to a more soluble one. | When the carboxylic acid is not immediately needed for reaction. | Requires additional synthetic steps. |
References
optimization of reaction conditions for functionalizing 4-fluoro-1H-pyrrole-2-carboxylic acid
Here is the technical support center for the optimization of reaction conditions for functionalizing 4-fluoro-1H-pyrrole-2-carboxylic acid.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and optimized protocols for the chemical modification of this compound. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of working with this versatile building block.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: The reactivity of this compound is governed by three key features: the pyrrole ring, the carboxylic acid, and the fluorine substituent.
-
Pyrrole Ring: The pyrrole ring is an electron-rich aromatic heterocycle.[1] This makes it susceptible to electrophilic substitution, but also prone to oxidation and instability under strongly acidic conditions. The nitrogen atom is sp2 hybridized, and its lone pair participates in the aromatic sextet.[1]
-
Carboxylic Acid Group: This group is the primary site for many functionalization reactions, such as amide bond formation and esterification. However, it is also an activating group for decarboxylation, a major potential side reaction, especially under acidic conditions.[2][3]
-
Fluorine Substituent: The fluorine atom at the 4-position is a strong electron-withdrawing group. This has several effects:
-
It enhances the acidity of the carboxylic acid and the N-H proton.
-
It can influence the regioselectivity of further substitutions on the pyrrole ring.
-
In drug discovery, this substituent is often introduced to improve metabolic stability and binding selectivity.[4]
-
Q2: What are the main challenges associated with the storage and handling of this compound?
A2: The primary challenge is its limited long-term stability, particularly its susceptibility to decarboxylation. To ensure the integrity of the compound, the following storage and handling procedures are recommended:
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (-20°C) is advisable.
-
Handling: Minimize exposure to atmospheric moisture and strong acids. When weighing and transferring the compound, do so in a controlled environment (e.g., a glove box or under a stream of inert gas) if possible. Use anhydrous solvents and reagents in reactions to prevent unwanted side reactions.
Q3: What is the most common side reaction to be aware of when working with this molecule, and under what conditions does it occur?
A3: The most significant and frequently encountered side reaction is decarboxylation (the loss of CO2) to form 4-fluoropyrrole. This reaction is primarily catalyzed by acid and elevated temperatures.[5][6] The mechanism involves protonation of the pyrrole ring, which creates a low-energy carbanion leaving group, facilitating the cleavage of the C-C bond.[2] The rate of decarboxylation increases significantly as the pH decreases, especially below pH 3.[3][6] Therefore, reaction conditions should be carefully chosen to avoid strongly acidic environments, particularly when heating.
Part 2: Troubleshooting Guides for Specific Functionalization Reactions
This section provides detailed troubleshooting in a Q&A format for common synthetic transformations.
Section 2.1: Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery and a primary use for this carboxylic acid.
Q4: My amide coupling reaction with this compound is giving low yields. What are the likely causes?
A4: Low yields in amide coupling reactions are common and can stem from several factors. Here’s a breakdown of potential causes and solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to an active intermediate to react with the amine. If your coupling reagent is old, hydrated, or used in insufficient amounts, activation will be poor.[7]
-
Solution: Use a fresh, high-purity coupling reagent (e.g., HATU, HBTU, or EDC) in a slight excess (1.0-1.5 equivalents). Pre-activation of the carboxylic acid for 15-30 minutes with the coupling reagent and a non-nucleophilic base before adding the amine can improve results.[7]
-
-
Amine Deactivation: The amine nucleophile can be protonated by the carboxylic acid starting material, rendering it non-nucleophilic.[7]
-
Solution: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, in at least 2.0 equivalents to neutralize the acid and any HCl or HBr formed if using an amine salt.
-
-
Decarboxylation: If your reaction requires heat or is run for an extended period under even mildly acidic conditions, you may be losing your starting material to decarboxylation.
-
Solution: Monitor your starting material by TLC or LC-MS. If you see it disappearing without corresponding product formation, consider running the reaction at a lower temperature for a longer time. Choose coupling reagents that operate efficiently at room temperature or 0°C.
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated ester intermediate back to the carboxylic acid.[7]
-
Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.
-
Q5: I am observing a significant byproduct that I suspect is the decarboxylated starting material. How can I confirm this and prevent its formation?
A5: To confirm the presence of 4-fluoropyrrole, you can use LC-MS to check for a mass corresponding to the loss of 44 Da (CO2) from your starting material. To prevent its formation, consider the following:
-
Choice of Base: Avoid strong Brønsted acids. If an amine hydrochloride salt is used, ensure enough non-nucleophilic base is present to neutralize it fully.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm to room temperature.
-
pH Neutrality: The use of additives like HOBt or OxymaPure can help to maintain a more neutral pH and suppress side reactions.[7]
Q6: Which coupling reagents and conditions are recommended for coupling this compound with sterically hindered amines?
A6: Sterically hindered couplings are particularly challenging.[7] Standard reagents may fail or give low yields. For these cases, more potent reagents or alternative strategies are required:
-
High-Activity Reagents: Phosphonium-based reagents like BOP or PyBOP, or uronium/aminium reagents like HATU, are generally more effective than carbodiimides for hindered couplings.
-
Acid Chloride Formation: A two-step approach is often more reliable. First, convert the carboxylic acid to the corresponding acyl chloride using a mild reagent like oxalyl chloride or thionyl chloride. Then, in a separate step, add the amine with a scavenger base like pyridine or DIPEA. This method avoids the high temperatures sometimes needed for direct coupling.
-
Extended Reaction Times: Be prepared for longer reaction times, potentially 24-48 hours at room temperature. Monitor the reaction closely for both product formation and starting material degradation.
Section 2.2: Esterification Reactions
Esterification is another key functionalization of the carboxylic acid group.
Q7: I'm struggling with the Fischer esterification of this compound. What are the common pitfalls?
A7: Fischer esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is often problematic for this substrate.[8][9] The primary pitfall is the strongly acidic and high-temperature conditions, which are ideal for promoting the decarboxylation side reaction.[2][5] This leads to low yields of the desired ester and formation of 4-fluoropyrrole.
Q8: Are there alternative, milder esterification methods suitable for this substrate to avoid degradation?
A8: Yes, several milder methods are better suited for acid-sensitive substrates:
-
DCC/DMAP Coupling: This is a widely used method where N,N'-dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) facilitates the reaction with the alcohol.[10] This reaction is typically run at room temperature.
-
Mitsunobu Reaction: This reaction activates the alcohol for nucleophilic attack by the carboxylic acid, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] It proceeds under mild, neutral conditions.
-
Alkylation of the Carboxylate Salt: First, deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) to form the carboxylate salt. Then, treat this salt with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetone.
Section 2.3: C-C Bond Forming Reactions (e.g., Suzuki Coupling)
To functionalize the pyrrole ring itself, cross-coupling reactions are often employed.
Q9: I am attempting a Suzuki coupling on a derivative of this compound, but the reaction is inefficient. What should I troubleshoot?
A9: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but its application to pyrroles requires careful consideration.[11][12]
-
N-H Acidity and Side Reactions: The N-H proton of the pyrrole is acidic and can interfere with the catalytic cycle. Without protection, side reactions like debromination are common.[11]
-
Catalyst and Ligand Choice: Not all palladium catalysts are effective for heteroaryl couplings.
-
Solution: Catalysts with bulky, electron-rich phosphine ligands, such as Pd(PPh₃)₄ or those derived from ligands like SPhos or XPhos, are often more successful. Pd(dppf)Cl₂ is also a reliable choice for many heteroaryl couplings.[13]
-
-
Base Selection: The choice of base is critical. Strong bases can lead to degradation of the substrate.
-
Solution: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used and generally provide good results.[13]
-
Part 3: Experimental Protocols and Data
This section provides detailed, step-by-step methodologies for the key functionalization reactions discussed.
Protocol 1: Optimized Amide Coupling using HATU
This protocol is designed to maximize yield while minimizing side reactions.
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise while stirring.
-
Allow the mixture to stir at room temperature for 20 minutes for pre-activation.
-
In a separate flask, dissolve the amine (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated acid mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Temperature (°C) | Key Advantages | Common Issues |
| EDC | HOBt or Oxyma | DIPEA, NMM | 0 to RT | Water-soluble byproducts | Lower reactivity for hindered substrates |
| HATU | None needed | DIPEA, Collidine | RT | High efficiency, good for hindered cases | Expensive, potential safety hazards |
| PyBOP | None needed | DIPEA | RT | High reactivity | Byproducts can be difficult to remove |
| SOCl₂ / (COCl)₂ | Catalytic DMF | Pyridine, TEA | 0 to RT | Forms highly reactive acyl chloride | Harsh conditions, potential for side reactions |
Protocol 2: Mild Esterification via Alkylation
This protocol avoids acidic conditions entirely, preventing decarboxylation.
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
-
Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) to the suspension.
-
Stir the reaction at room temperature until completion (monitor by TLC/LC-MS, typically 4-16 hours).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Part 4: Visualizations
Diagrams to clarify experimental workflows and logical relationships.
Diagram 1: General Functionalization Workflow
Caption: Workflow for functionalizing the carboxylic acid or the pyrrole ring.
Diagram 2: Troubleshooting Low Yield in Amide Coupling
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
Part 5: References
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed . J Am Chem Soc. 2009 Aug 26;131(33):11674-5. 2
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution - Canadian Science Publishing . Canadian Journal of Chemistry, 49, 1032 (1971). 3
-
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation - ResearchGate . ResearchGate. 14
-
Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid - American Chemical Society . J. Am. Chem. Soc. 2009, 131, 33, 11674–11675. 5
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution - ResearchGate . ResearchGate. 6
-
This compound - MySkinRecipes . MySkinRecipes. 4
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH . Molecules. 2015 Oct; 20(10): 18905–18917. 11
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules. 13
-
Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem . BenchChem. 7
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications . J. Org. Chem. 2009, 74, 1, 354–367. 12
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central . Antibiotics (Basel). 2023 Jun; 12(6): 1064. 1
-
esterification - alcohols and carboxylic acids - Chemguide . Chemguide. 8
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. 9
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies . Chem. Soc. Rev., 2009, 38, 606-631. --INVALID-LINK--
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI . Molecules. 2024 Feb; 29(4): 799. 10
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoropyrrole-2-Carboxylic Acids
Welcome to the technical support center for the synthesis of 4-fluoropyrrole-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 4-fluoropyrrole-2-carboxylic acids, offering explanations for their causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 4-fluoropyrrole-2-carboxylic acids can stem from several factors, primarily related to the stability of intermediates and the reaction conditions.
Causality and Expert Insights:
-
Instability of Pyrrole Ring: Pyrrole and its derivatives are susceptible to degradation under strongly acidic conditions, which can lead to the formation of dark, tar-like substances through polymerization.[1] This is a common issue when harsh acids are used for cyclization or deprotection steps.
-
Suboptimal Reaction Conditions: The Paal-Knorr synthesis, a common method for creating the pyrrole ring, is sensitive to pH.[1] Conditions that are too acidic can favor the formation of furan byproducts instead of the desired pyrrole.[1] Inadequate temperature or reaction time can also result in incomplete conversion.
-
Fluorination Efficiency: Direct fluorination of the pyrrole ring can be challenging. Electrophilic fluorinating agents like Selectfluor™ can sometimes lead to low yields.[2] The reactivity of the pyrrole nucleus means that competitive side reactions can occur.
Troubleshooting Protocol:
-
Optimize pH: For Paal-Knorr type syntheses, maintain weakly acidic conditions (e.g., using acetic acid) or even neutral conditions to disfavor furan formation.[1]
-
Control Temperature: If polymerization is observed, consider running the reaction at a lower temperature for a longer duration to minimize the formation of tar-like byproducts.[1]
-
Choice of Fluorinating Agent: When direct fluorination is necessary, carefully select the fluorinating agent and optimize the reaction conditions. Microwave-assisted fluorination has been reported to offer advantages such as shorter reaction times and higher yields with fewer side reactions.[2]
-
Protecting Group Strategy: Consider the use of N-protecting groups to increase the stability of the pyrrole ring during certain reaction steps. However, the subsequent deprotection step must be chosen carefully to avoid degradation of the target molecule.[3]
Question 2: I am observing significant impurity formation, particularly an unexpected regioisomer. How can I improve the selectivity of my reaction?
Answer:
The formation of regioisomers is a common challenge in the functionalization of pyrroles due to the multiple reactive positions on the ring.
Causality and Expert Insights:
-
Electrophilic Substitution Patterns: Pyrrole is a π-excessive ring system, making it highly reactive towards electrophiles.[4] Electrophilic substitution, such as acylation or halogenation, generally occurs at the C2-position.[5] However, substitution at the C3-position can also occur, leading to a mixture of isomers. Fluorination, in particular, has been noted to occur at the α-position (C2 or C5) even when the β-position (C3 or C4) is free.[2]
-
Steric Hindrance: The substituents already present on the pyrrole ring can direct incoming electrophiles to a specific position. Large, bulky groups can hinder reaction at adjacent positions, favoring substitution at more accessible sites.
-
Reaction Mechanism: In some synthetic routes, such as those starting from β-fluoro-β-nitrostyrenes, competitive elimination of either nitrous acid (HNO₂) or hydrogen fluoride (HF) can occur, potentially leading to a mixture of fluorinated and nitro-substituted vinylpyrroles.[6]
Troubleshooting Protocol:
-
Directing Groups: Utilize directing groups to control the position of fluorination. For instance, a bulky protecting group on the nitrogen can influence the regioselectivity of subsequent reactions.
-
Reaction Conditions: Fine-tuning the reaction conditions, such as solvent, temperature, and the choice of base or catalyst, can significantly impact the selectivity. For example, in the reaction of β-fluoro-β-nitrostyyrenes with pyrroles, the use of DBU in acetonitrile at ambient temperature has been shown to favor the formation of the desired 2-(2-fluoro-1-arylvinyl)-1H-pyrroles.[6]
-
Chromatographic Separation: If a mixture of isomers is unavoidable, they can often be separated by column chromatography on silica gel.[6]
Question 3: My final hydrolysis step to obtain the carboxylic acid is causing decomposition of the fluoropyrrole ring. What are the best practices for this saponification?
Answer:
The stability of the fluoropyrrole core under the basic or acidic conditions required for ester hydrolysis is a critical consideration.
Causality and Expert Insights:
-
Acid Sensitivity: As previously mentioned, pyrroles are sensitive to strong acids.[1] Acid-catalyzed hydrolysis of an ester group can lead to protonation of the pyrrole ring, making it susceptible to nucleophilic attack and subsequent ring-opening or polymerization.
-
Base Stability: While generally more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can also lead to degradation.
-
Fluorine's Influence: The electron-withdrawing nature of the fluorine atom can affect the overall electron density and stability of the pyrrole ring, potentially influencing its susceptibility to acidic or basic degradation.
Troubleshooting Protocol:
-
Mild Basic Hydrolysis: Employ mild basic conditions for the saponification of the ester. Lithium hydroxide (LiOH) in a mixture of THF, water, and ethanol at room temperature is a commonly used and effective method for hydrolyzing esters on the pyrrole ring without significant degradation.[7]
-
Careful Acidification: During the workup, lower the pH carefully to 2-3 with a dilute acid (e.g., 1.0 M HCl) to protonate the carboxylate and facilitate extraction.[7] Avoid using strong, concentrated acids.
-
Temperature Control: Perform the hydrolysis and acidification steps at room temperature or below to minimize the risk of degradation.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 4-fluoropyrrole-2-carboxylic acids.
Question 4: What are the most common synthetic routes to 4-fluoropyrrole-2-carboxylic acids and what are their inherent side reactions?
Answer:
Several synthetic strategies exist, each with its own set of potential side reactions. A common approach involves the construction of the pyrrole ring followed by fluorination, or the use of a fluorine-containing building block.
Synthetic Pathways and Potential Side Reactions:
-
Paal-Knorr Synthesis followed by Fluorination:
-
Synthesis from β-Fluoro-β-nitrostyrenes:
-
Description: This method involves the conjugate addition of a pyrrole to a β-fluoro-β-nitrostyrene, which can proceed without a catalyst.[6]
-
Side Reactions:
-
Formation of Nitro-substituted Byproducts: Competitive elimination of HF instead of HNO₂ can lead to the formation of 2-vinylpyrroles with a nitro group instead of a fluorine.[6]
-
Formation of β-substituted Adducts: Under certain conditions, some addition at the β-position of the pyrrole ring can be observed.[6]
-
-
-
Hantzsch Pyrrole Synthesis:
Visualizing a Synthetic Pathway and Potential Side Reactions
Below is a generalized workflow illustrating a common synthetic approach and highlighting potential points where side reactions can occur.
Caption: Synthetic workflow with potential side reactions.
Question 5: How does the stability of the 4-fluoropyrrole-2-carboxylic acid moiety vary under different pH conditions, and what are the implications for downstream applications?
Answer:
The stability of 4-fluoropyrrole-2-carboxylic acids is a crucial factor, especially in the context of drug development where compounds are exposed to a range of physiological pH values.
pH-Dependent Stability:
-
Acidic Conditions: As with many pyrrole derivatives, 4-fluoropyrrole-2-carboxylic acids are generally less stable in strongly acidic environments. The pyrrole ring can be protonated, which can lead to degradation or polymerization. This is an important consideration for oral drug formulations that must pass through the acidic environment of the stomach.
-
Neutral Conditions: At physiological pH (around 7.4), the molecule is expected to be reasonably stable. The carboxylic acid group will be deprotonated, existing as a carboxylate anion.
-
Basic Conditions: The molecule is generally more stable under basic conditions compared to acidic ones. However, very strong bases and high temperatures should be avoided to prevent potential degradation.
Implications for Drug Development:
-
Formulation: The pH-dependent stability profile must be taken into account when developing formulations. For oral delivery, enteric coatings may be necessary to protect the compound from stomach acid.
-
Metabolic Stability: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism. However, the overall stability of the heterocyclic core under physiological conditions is paramount.
-
Storage: Solutions of 4-fluoropyrrole-2-carboxylic acids should ideally be stored under neutral or slightly basic conditions to ensure long-term stability.
Summary of Reaction Conditions and Their Impact on Side Product Formation
| Reaction Step | Condition to Control | Potential Side Product | Recommendation |
| Pyrrole Synthesis (Paal-Knorr) | Acidity (pH) | Furan derivatives | Use weakly acidic (e.g., acetic acid) or neutral conditions.[1] |
| Temperature | Polymeric tars | Operate at lower temperatures for extended periods.[1] | |
| Fluorination | Stoichiometry of Fluorinating Agent | Over-fluorinated products | Use a controlled amount of the fluorinating agent. |
| Directing Groups | Regioisomers | Employ bulky N-protecting groups to direct fluorination. | |
| Ester Hydrolysis | Reagent Strength | Ring-opened/degraded products | Use mild bases like LiOH at room temperature.[7] |
| pH of Workup | Ring-opened/degraded products | Neutralize carefully with dilute acid.[7] |
III. References
-
Fluorination of pyrrole derivatives by SelectfluorTM | Request PDF - ResearchGate. Available from: --INVALID-LINK--
-
An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC - NIH. Available from: --INVALID-LINK--
-
Pyrrole - Wikipedia. Available from: --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available from: --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides - Biomedical Journal of Scientific & Technical Research. Available from: --INVALID-LINK--
-
Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available from: --INVALID-LINK--
-
Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives - Benchchem. Available from: --INVALID-LINK--
-
Troubleshooting Asperrubrol synthesis reaction steps - Benchchem. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Control in 4-Fluoro-1H-pyrrole-2-carboxylic Acid Derivatives
This document serves as a specialized technical guide for navigating the complexities of stereocontrol in the synthesis and derivatization of 4-fluoro-1H-pyrrole-2-carboxylic acid. Recognizing the critical role of stereoisomerism in determining pharmacological activity and safety profiles, this guide provides in-depth, actionable troubleshooting advice and foundational protocols. The content is structured to address common experimental challenges in a direct question-and-answer format, grounded in established mechanistic principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stereochemical challenges inherent to the this compound scaffold.
Question 1: Why is achieving high stereoselectivity for derivatives of this scaffold so challenging?
Answer: The difficulty arises from a combination of factors inherent to the pyrrole ring system. The aromatic, electron-rich nature of the pyrrole core can interfere with many standard asymmetric catalytic methods. The planarity of the ring means that stereocenters are typically introduced on side chains, and controlling their orientation relative to the ring and each other requires carefully chosen strategies. The electronic influence of the fluorine at the C4 position and the carboxyl group at C2 can also significantly alter the reactivity and steric environment, often requiring bespoke solutions rather than off-the-shelf protocols.
Question 2: At what stage of the synthesis should I introduce the key stereocenter(s)?
Answer: This is a critical strategic decision. There are generally three approaches:
-
Chiral Pool Synthesis: Starting with a chiral precursor that already contains the desired stereocenter. This is often the most robust method if a suitable starting material is available.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily attaching a chiral molecule (an auxiliary) to your pyrrole scaffold to direct a subsequent stereoselective transformation. This method is effective but requires additional steps for attachment and removal of the auxiliary.
-
Asymmetric Catalysis: Using a chiral catalyst to directly create the stereocenter on the pyrrole derivative. This is the most atom-economical approach but can require extensive screening of catalysts and reaction conditions to achieve high selectivity for this specific substrate class.
Question 3: How does the C4-fluoro substituent influence stereoselective reactions?
Answer: The fluorine atom exerts a powerful inductive electron-withdrawing effect. This can modify the nucleophilicity and electrophilicity of the pyrrole ring, influencing reaction rates and the efficacy of certain catalysts. For instance, in metal-catalyzed reactions, the fluorine may alter the coordination of the metal to the pyrrole system. Its relatively small steric size means its directing influence is primarily electronic, a factor that must be considered when designing diastereoselective reactions where steric hindrance is the main controlling element.
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides detailed troubleshooting for specific problems encountered during synthesis, framed in a practical Q&A format.
Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis
Question: "I am attempting an asymmetric hydrogenation of a C5-alkenyl side chain on my 4-fluoro-pyrrole-2-carboxylate ester, but the enantiomeric excess is consistently low (<30% e.e.). What are the likely causes and how can I fix it?"
Answer: Low enantiomeric excess in this context often points to issues with catalyst-substrate interaction or competing non-catalyzed background reactions.
Underlying Causes & Solutions:
-
Poor Catalyst-Substrate Coordination: The pyrrole nitrogen's lone pair and the C2-ester carbonyl can act as competing coordination sites for the metal catalyst (e.g., Rhodium, Ruthenium). This can lead to multiple, non-selective binding modes.
-
Troubleshooting Protocol:
-
Protect the Pyrrole Nitrogen: Introduce a sterically bulky protecting group on the pyrrole nitrogen (e.g., Boc, SEM). This can block it from coordinating with the catalyst, forcing the catalyst to coordinate with the intended functional group (the alkene) in a more defined manner.
-
Solvent Screening: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred. Avoid solvents like THF or methanol initially, as they can compete for catalyst binding sites.
-
Ligand Variation: The choice of chiral ligand is paramount. If using a common ligand like BINAP, consider variants with different electronic and steric properties (e.g., Tol-BINAP for steric bulk, or a Josiphos-type ligand which has shown robustness for heterocyclic substrates).
-
-
-
Hydrogen Pressure and Temperature Effects: These parameters control the rate of the catalyzed versus the non-catalyzed (racemic) reaction.
-
Troubleshooting Protocol:
-
Lower the Temperature: Reducing the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can slow down the non-catalyzed pathway and enhance the energetic difference between the two diastereomeric transition states, often improving e.e.
-
Optimize Hydrogen Pressure: High pressures can sometimes decrease selectivity. Screen a range of pressures (e.g., 1 atm, 10 atm, 50 atm) to find the optimal balance.
-
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Directed Reactions
Question: "I've attached an Evans' oxazolidinone auxiliary to the C2-carboxylic acid. Now, I'm trying to perform a diastereoselective alkylation at the C3-position, but I'm getting a nearly 1:1 mixture of diastereomers. Why isn't the auxiliary controlling the stereochemistry?"
Answer: This is a classic problem where the directing group is too far from the reacting center, or the reaction mechanism bypasses the expected steric blocking.
Underlying Causes & Solutions:
-
Distance and Conformational Flexibility: The chiral auxiliary is attached at C2. The reaction is at C3. The single bonds between them allow for significant conformational freedom. The auxiliary may not be held in a fixed, face-blocking conformation relative to the C3 position, leading to poor stereochemical communication.
-
Mechanism of C3-Alkylation: Direct alkylation of the pyrrole ring at C3 is challenging. If you are deprotonating the ring to form a pyrrolyl anion, the geometry of this intermediate can be difficult to control.
-
Troubleshooting Protocol:
-
Re-evaluate the Synthetic Strategy: Instead of alkylating the pre-formed ring, a more robust strategy is often to construct the pyrrole ring itself via a stereoselective reaction. For example, a diastereoselective Paal-Knorr synthesis using a chiral amine or a stereocontrolled cyclization can be much more effective.
-
Use a Linking Strategy: Modify the substrate to create a more rigid chelated intermediate. For example, if your alkylating agent has a coordinating group, it might form a transition state with a metal base (like LDA) and the C2-carbonyl-auxiliary moiety, creating a more ordered structure that favors one diastereomer.
-
Change the Reaction Type: Consider a conjugate addition if an appropriate Michael acceptor can be installed at C3. The geometry of Michael additions is often easier to control with auxiliaries.
-
-
Comparative Strategies Table:
| Strategy | Pros | Cons | Recommended For |
| Direct Alkylation | Atom economical, fewer steps. | Poor stereocontrol due to distance/flexibility. | Not recommended for high diastereoselectivity at C3. |
| Conjugate Addition | Better facial selectivity often possible. | Requires synthesis of a C3-Michael acceptor. | When a C3-α,β-unsaturated system is accessible. |
| Stereoselective Cyclization | Excellent stereocontrol, introduces chirality during ring formation. | Requires access to specific acyclic precursors. | De novo synthesis for highest stereochemical purity. |
Issue 3: Epimerization of an Existing Stereocenter
Question: "I have successfully synthesized a derivative with a chiral center at the C5-position with 98% e.e. However, after saponifying the C2-methyl ester to the carboxylic acid using LiOH, the e.e. dropped to 60%. What happened?"
Answer: You are likely observing base-mediated epimerization at the C5 position. The proton at C5 can be acidic, especially when adjacent to a stabilizing group, and its removal under basic conditions can lead to racemization.
Underlying Cause & Solutions:
-
Acidity of the C5-Proton: The pyrrole ring is aromatic and can stabilize an adjacent carbanion. The C5 proton's acidity is increased by substituents that can stabilize a negative charge. Under basic conditions (like LiOH), this proton can be reversibly removed. If the proton is on a stereocenter, this removal and re-protonation will scramble the stereochemistry.
-
Troubleshooting Protocol:
-
Use Milder Hydrolysis Conditions: Avoid strong bases and high temperatures. Enzymatic hydrolysis (using a lipase like Candida antarctica lipase B, CAL-B) can operate at neutral pH and room temperature, preserving sensitive stereocenters.
-
Change the Ester: Instead of a methyl ester, use a tert-butyl ester. This can be cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), which are far less likely to cause epimerization at a carbon stereocenter.
-
Use Non-Basic Nucleophilic Cleavage: Conditions like using trimethyltin hydroxide or potassium trimethylsilanolate (KOTMS) in aprotic solvents can cleave methyl esters with reduced risk of epimerization compared to aqueous hydroxide.
-
-
Reaction Condition Comparison Table:
| Hydrolysis Method | Conditions | Risk of C5-Epimerization | Notes |
| LiOH / MeOH, H₂O | Room temp to 50 °C | High | Common, but risky for base-sensitive stereocenters. |
| TFA / DCM | 0 °C to Room temp | Very Low | Requires a t-butyl ester protecting group. |
| Lipase (e.g., CAL-B) | pH 7 buffer, 30 °C | Very Low | Highly selective, but requires enzyme compatibility screen. |
| KOTMS / THF | Room temp | Low to Medium | Anhydrous conditions can suppress epimerization. |
Diagram of Epimerization Mechanism:
Caption: Simplified mechanism of base-catalyzed epimerization at C5.
Part 3: Concluding Remarks
Controlling the stereochemistry of this compound derivatives requires a nuanced approach that respects the electronic properties and conformational behavior of the heterocyclic core. Success rarely comes from applying a generic protocol but rather from a systematic process of troubleshooting informed by a solid understanding of reaction mechanisms. By protecting reactive sites, carefully selecting reagents and conditions to minimize side reactions like epimerization, and being willing to re-evaluate the overall synthetic strategy, high levels of stereochemical purity can be reliably achieved.
Technical Support Center: Analytical Methods for Impurity Profiling of 4-fluoro-1H-pyrrole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 4-fluoro-1H-pyrrole-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, quantifying, and controlling impurities in this critical pharmaceutical intermediate. Our goal is to equip you with both the foundational knowledge and the practical, field-proven methodologies to ensure the quality, safety, and efficacy of your drug substance.
Introduction: Why Impurity Profiling Matters
This compound is a key building block in medicinal chemistry, utilized in the synthesis of various therapeutic agents. The purity of this starting material is paramount, as impurities can be carried through synthetic steps, potentially impacting the final drug product's safety and efficacy.[1] Rigorous analytical control is not just a matter of good science; it is a strict regulatory requirement mandated by global authorities like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines.[2][3]
This guide provides a comprehensive framework for developing and troubleshooting robust analytical methods for impurity profiling, ensuring you can meet and exceed these stringent quality standards.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
Impurities can be introduced at various stages of the manufacturing process and storage.[4][5] Understanding their origin is the first step in effective control. They are broadly classified under ICH guidelines.[3][6]
-
Organic Impurities: These are the most common and structurally similar to the active pharmaceutical ingredient (API).
-
Starting Materials: Unreacted precursors from the synthesis, such as ethyl 3-fluoro-1H-pyrrole-2-carboxylate.[7]
-
By-products: Result from side reactions during the synthesis, such as isomers (e.g., 3-fluoro or 5-fluoro positional isomers) or products of over-reaction.[7]
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.[6]
-
Degradation Products: Formed during storage or exposure to stress conditions like heat, light, or humidity.
-
-
Inorganic Impurities: These originate from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[3][4]
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[3][5] Their control is dictated by ICH Q3C guidelines based on toxicity.[6]
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
The ICH Q3A(R2) guideline provides a clear framework for controlling impurities in new drug substances.[3][4] The action required depends on the concentration of the impurity and the maximum daily dose of the final drug product.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day | Action Required |
| Reporting | ≥ 0.05% | ≥ 0.03% | Impurity must be reported in regulatory filings. |
| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | > 0.05% | The structure of the impurity must be determined.[8] |
| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | > 0.05% | Toxicological data is required to justify the safety of the impurity at the specified level.[8] |
This table summarizes general thresholds. Always refer to the latest ICH Q3A guideline for definitive values.
Q3: Which analytical techniques are most suitable for analyzing this compound?
A multi-technique approach is essential for comprehensive impurity profiling.[5][9]
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for separation and quantification of organic impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for identifying unknown impurities by providing accurate mass and fragmentation data.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile organic impurities and residual solvents.[5][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural elucidation of isolated impurities.[13][14][15] 19F NMR is particularly useful for fluorinated compounds.[16]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying elemental impurities to comply with ICH Q3D guidelines.[2][9]
Troubleshooting Guides & Experimental Protocols
As a Senior Application Scientist, I advocate for a systematic approach to method development and troubleshooting. The following guides provide detailed protocols and solutions to common challenges.
Guide 1: Strategic Selection of Analytical Methods
Choosing the right analytical tool is the first step toward successful impurity analysis. The decision should be based on the nature of the impurity and the analytical objective (detection, quantification, or identification).
Caption: Decision tree for selecting the appropriate analytical method.
Guide 2: HPLC-UV Method for Quantification of Organic Impurities
This is the primary method for routine quality control, designed to separate and quantify known and unknown impurities.
Step-by-Step Protocol:
-
Column Selection: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point. The high polarity of the carboxylic acid requires a column with good aqueous stability.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient method is necessary to elute impurities with a wide range of polarities.
-
Initial Conditions: Start with a high aqueous percentage (e.g., 95% A) to retain the polar analyte and early-eluting impurities.
-
Gradient: Linearly increase the organic phase (B) concentration to elute less polar impurities. A typical gradient might run from 5% to 95% B over 20-30 minutes.
-
Hold and Re-equilibration: Include a hold at high organic concentration to wash the column, followed by a return to initial conditions to re-equilibrate for the next injection.
-
-
Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[17] Monitor at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 220-260 nm). A DAD allows for peak purity analysis.
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
System Suitability Test (SST): Before running samples, inject a standard solution to verify system performance. Key parameters include tailing factor (<1.5), theoretical plates (>2000), and reproducibility of injections (%RSD < 2.0%).[18]
-
Analysis and Calculation: Quantify impurities using area percent normalization, assuming the response factor is similar to the main peak for levels below the identification threshold. For specified impurities, use a reference standard for accurate quantification.
Troubleshooting Common HPLC Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing/Fronting | - Column overload- Mobile phase pH inappropriate- Secondary interactions with column silanols | - Reduce sample concentration.- Ensure mobile phase pH is at least 2 units below the pKa of the analyte.- Use a column with end-capping or a different stationary phase. |
| Poor Resolution | - Inefficient column- Gradient slope is too steep- Inappropriate mobile phase | - Replace the column.- Decrease the gradient slope (make it shallower).- Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Ghost Peaks | - Contamination in mobile phase or system- Carryover from previous injection | - Use fresh, high-purity solvents.- Implement a robust needle wash protocol.- Run blank injections to identify the source of contamination. |
Guide 3: LC-MS for Identification of Unknown Impurities
When an impurity exceeds the identification threshold (e.g., >0.10%), its structure must be determined. LC-MS is the ideal tool for this.[11]
Workflow for Impurity Identification:
Caption: Workflow for unknown impurity identification and characterization.
Step-by-Step Protocol:
-
Method Adaptation: Adapt the HPLC-UV method for MS compatibility. Replace non-volatile buffers (like phosphate) with volatile ones (like formic acid or ammonium formate).
-
Ionization Source: Use an electrospray ionization (ESI) source. Analyze in both positive and negative ion modes, as the carboxylic acid may ionize well in negative mode ([M-H]-) while other process impurities might be detected in positive mode ([M+H]+).
-
Accurate Mass Measurement: Use a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap instrument.[11][12] The accurate mass measurement (to within 5 ppm) allows for the confident prediction of the elemental composition (molecular formula) of the impurity.
-
MS/MS Fragmentation: Isolate the parent ion of the impurity and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides critical clues about the molecule's structure.
-
Data Interpretation: Use the molecular formula and fragmentation data, along with knowledge of the synthetic process, to propose a likely structure for the impurity.
Guide 4: NMR Spectroscopy for Definitive Structural Elucidation
For unambiguous structure confirmation, NMR is the gold standard.[14][15] This typically requires isolating the impurity via preparative HPLC.
Key NMR Experiments:
-
1H NMR: Provides information on the number and chemical environment of protons.
-
13C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CH2, CH3 via DEPT experiments).
-
19F NMR: Extremely useful for fluorinated compounds. The chemical shift and coupling constants provide direct information about the fluorine atom's environment.[16]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton.
By combining the information from these experiments, a complete and unambiguous structure can be assigned to the impurity, fulfilling regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. ijdra.com [ijdra.com]
- 3. tasianinch.com [tasianinch.com]
- 4. ikev.org [ikev.org]
- 5. soeagra.com [soeagra.com]
- 6. jpionline.org [jpionline.org]
- 7. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. researchgate.net [researchgate.net]
- 11. Identifying and elucidating impurity species [rssl.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. scilit.com [scilit.com]
- 14. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cipac.org [cipac.org]
- 18. ikev.org [ikev.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Fluoro-1H-pyrrole-2-carboxylic Acid and its Non-Fluorinated Analog
This guide provides a detailed comparison between 4-fluoro-1H-pyrrole-2-carboxylic acid and its parent compound, 1H-pyrrole-2-carboxylic acid. We will delve into the strategic rationale for fluorination in drug design, present a head-to-head comparison of their profiles, provide robust experimental protocols for their evaluation, and discuss the anticipated structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the nuanced effects of fluorination on this common heterocyclic scaffold.
Part 1: The Strategic Imperative of Fluorine in Medicinal Chemistry
The introduction of fluorine into small molecules is a cornerstone strategy in modern drug discovery.[1] Despite its minimal steric footprint, comparable to a hydrogen atom, fluorine's extreme electronegativity imparts profound changes to a molecule's physicochemical and pharmacological properties.[2][3] Medicinal chemists leverage these effects to fine-tune drug candidates for enhanced potency, selectivity, and pharmacokinetic profiles.[4]
Key advantages of strategic fluorination include:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can prevent the degradation of a drug at a vulnerable position, thereby increasing its half-life and bioavailability.[1][5]
-
Modulation of Acidity/Basicity (pKa): Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[2][5] This can alter a molecule's ionization state at physiological pH, impacting its solubility, cell membrane permeability, and ability to interact with target proteins.
-
Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions, and can form favorable contacts with backbone amides.[4][6] It can also influence the conformation of a molecule, locking it into a more bioactive shape that improves target engagement.[1]
-
Increased Lipophilicity: The substitution of hydrogen with fluorine typically increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3][7]
Caption: The strategic role of fluorination in drug discovery.
Part 2: Profile Comparison: this compound vs. 1H-pyrrole-2-carboxylic acid
The pyrrole-2-carboxylic acid scaffold is a constituent of various natural products and synthetic compounds with demonstrated biological activities, including antibacterial and antitumor properties.[8][9] By introducing a fluorine atom at the 4-position, we can anticipate significant alterations to the molecule's biological profile.
While direct, side-by-side comparative studies are limited in published literature, we can collate known data and make informed predictions based on established chemical principles. 1H-pyrrole-2-carboxylic acid and its derivatives have been noted for broad-spectrum antimicrobial activity.[10][11] For instance, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, suggesting a role in disrupting bacterial communication and biofilm formation.[12][13] The introduction of halogens, such as chlorine, has been shown to enhance the antibacterial effects of this scaffold.[10]
| Property | 1H-Pyrrole-2-carboxylic Acid | This compound | Rationale for Difference |
| Molecular Formula | C₅H₅NO₂ | C₅H₄FNO₂ | Addition of one fluorine atom, removal of one hydrogen atom. |
| Molecular Weight | 111.10 g/mol | 129.09 g/mol | Fluorine is heavier than hydrogen. |
| Predicted LogP | ~0.5 | ~0.8 | Fluorination generally increases lipophilicity.[3] |
| Predicted pKa (Carboxylic Acid) | ~4.0 - 4.5 | ~3.5 - 4.0 | The electron-withdrawing fluorine atom stabilizes the carboxylate anion, making the acid stronger (lower pKa).[2] |
| Predicted pKa (Pyrrole N-H) | ~17 | ~15-16 | The inductive effect of fluorine makes the N-H proton more acidic. |
| Known Biological Activity | Antibacterial, quorum sensing inhibition (for dicarboxylic analog), enzyme inhibition.[10][12][14] | Limited specific data available; predicted to have modulated (potentially enhanced) biological activity. | The altered electronic profile and lipophilicity are expected to change target interactions and cell permeability.[1][15] |
Part 3: Experimental Protocols for Comparative Biological Evaluation
To empirically determine the difference in biological activity, standardized assays are required. Below are detailed protocols for two fundamental experiments: an enzyme inhibition assay and a cell viability assay.
A. Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.[16] The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Principle: Enzyme activity is measured by monitoring the formation of a product or the depletion of a substrate over time, often via a change in absorbance or fluorescence.[17] The rate of the reaction is compared in the presence of varying concentrations of the inhibitor to a control reaction without the inhibitor.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer that ensures its stability and activity.
-
Prepare a concentrated stock solution of the substrate in the assay buffer.
-
Prepare 10 mM stock solutions of this compound and 1H-pyrrole-2-carboxylic acid in dimethyl sulfoxide (DMSO).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors or salts).
-
-
Assay Plate Setup (96-well format):
-
Perform serial dilutions of the compound stocks in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Add 5 µL of each inhibitor dilution to the appropriate wells.
-
Include "high control" wells (maximum enzyme activity) containing 5 µL of DMSO without any inhibitor.[19]
-
Include "low control" wells (background signal) containing 5 µL of DMSO and assay buffer but no enzyme.[19]
-
-
Pre-incubation:
-
Add 85 µL of the enzyme solution (diluted to its final working concentration in assay buffer) to each well.
-
Mix gently and incubate the plate at the optimal temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature.
-
Monitor the change in absorbance or fluorescence over a set period (e.g., 15-30 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.
-
Normalize the rates by setting the average of the high controls to 100% activity and the low controls to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Caption: Standard workflow for an enzyme inhibition assay.
B. Cell Viability (MTT) Assay
This protocol measures the cytotoxic or anti-proliferative effects of the compounds on a cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[22]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cell line (e.g., a cancer cell line like HeLa or a bacterial strain) to ~80% confluency.
-
Trypsinize (for adherent cells), count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the two pyrrole compounds in culture medium from your DMSO stocks. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds.
-
Include "vehicle control" wells (100% viability) with medium containing only DMSO.
-
Include "blank" wells with medium only for background absorbance subtraction.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).[23]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control wells.
-
Plot the percent viability versus the logarithm of compound concentration and determine the IC₅₀ value.
-
Part 4: Anticipated Structure-Activity Relationship (SAR)
The introduction of fluorine at the 4-position of the pyrrole ring is expected to have several predictable consequences on its interaction with a biological target.
-
Altered Electrostatic Potential: Fluorine's high electronegativity will withdraw electron density from the pyrrole ring, altering its electrostatic potential. This can change how the molecule is recognized by a protein. The C4-F bond creates a strong local dipole that could engage in favorable electrostatic or dipole-dipole interactions within the binding site, which are not possible for the C4-H bond in the parent compound.[24]
-
Modified Hydrogen Bonding: The increased acidity of the pyrrole N-H could make it a stronger hydrogen bond donor.[2] If this N-H group is critical for binding to a hydrogen bond acceptor (like a carbonyl oxygen) in the target protein, this could lead to a stronger interaction and higher potency.
-
Hydrophobic Interactions: The fluorinated analog is more lipophilic, which could enhance its binding in a hydrophobic pocket of a target protein.[6] This same property may also improve its ability to cross cell membranes, potentially leading to greater activity in cell-based assays.
Caption: Hypothesized binding mode differences.
Part 5: Conclusion and Future Directions
While 1H-pyrrole-2-carboxylic acid serves as a valuable chemical scaffold, the strategic introduction of fluorine to create this compound holds significant potential for modulating its biological activity. Based on established principles of medicinal chemistry, the fluorinated analog is predicted to exhibit altered pKa, increased lipophilicity, and potentially enhanced target binding affinity.[1][4] These modifications could translate into improved potency in enzyme inhibition assays or greater efficacy in cell-based models of disease.
The experimental protocols provided in this guide offer a clear and robust framework for directly testing these hypotheses. A direct comparison of the IC₅₀ values from these assays will provide definitive, quantitative data on the impact of this single-atom substitution. Further studies could involve co-crystallization of both compounds with a target protein to visualize binding interactions, as well as comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to determine if the predicted increase in metabolic stability translates to improved pharmacokinetic properties in vivo.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]
- 9. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. ikprress.org [ikprress.org]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. broadpharm.com [broadpharm.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-1H-pyrrole-2-carboxylic Acid Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-fluoro-1H-pyrrole-2-carboxylic acid derivatives, a promising scaffold in modern medicinal chemistry. Our focus is on their activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[1][2][3] By synthesizing data from multiple studies on pyrrole-based inhibitors, this document offers a comprehensive overview for researchers, scientists, and professionals in drug development. We will dissect the role of each substituent, provide comparative biological data, and detail the experimental protocols necessary for synthesis and evaluation.
Introduction: The Therapeutic Potential of IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan into N-formylkynurenine.[2][4] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites (kynurenines). This dual mechanism suppresses the proliferation and function of effector T-cells while promoting regulatory T-cell (Treg) activity, effectively allowing cancer cells to evade the host immune system.[1][2]
Consequently, inhibiting IDO1 has emerged as a major therapeutic strategy in immuno-oncology.[5] The 1H-pyrrole-2-carboxylic acid scaffold has been identified as a key pharmacophore for potent IDO1 inhibition. The strategic placement of a fluorine atom at the C4-position offers a unique opportunity to modulate the electronic properties, metabolic stability, and binding interactions of these derivatives, making the this compound core a subject of significant interest.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of these inhibitors are highly dependent on the nature and position of substituents on the pyrrole ring. Below, we analyze the contribution of each component of the scaffold.
-
C2-Carboxylic Acid: The carboxylic acid moiety is a cornerstone of activity for this class of inhibitors. It typically acts as a key hydrogen bond donor and acceptor, or in some cases, coordinates directly with the heme iron in the active site of IDO1. Its acidic nature is critical for forming strong ionic interactions with positively charged residues like Arg231 in the enzyme's binding pocket.[2] The substitution of the carboxylic acid with bioisosteres such as tetrazoles can sometimes retain activity but often leads to changes in potency and pharmacokinetic properties.
-
N1-Position Substituents: The pyrrole nitrogen is the most common site for introducing diversity. Large, aromatic substituents are generally favored. For instance, attaching a di-substituted phenyl ring, such as a 3,4-diaminophenyl group, has been shown to yield inhibitors with picomolar potency.[5] This large group is believed to occupy a hydrophobic pocket (Pocket A) within the IDO1 active site, forming favorable van der Waals and hydrophobic interactions with residues like Phe164 and Cys129.[2]
-
C4-Fluoro Group: The introduction of a fluorine atom at the C4-position has a profound impact. As a highly electronegative atom, it alters the electron density of the entire pyrrole ring. This modification can:
-
Lower the pKa of the pyrrole N-H, potentially enhancing hydrogen bonding interactions.
-
Increase Metabolic Stability by blocking a potential site of oxidative metabolism.
-
Form Specific Interactions: The fluorine can engage in favorable orthogonal multipolar interactions with backbone carbonyls or other polar residues within the active site, anchoring the molecule for optimal binding.
-
-
C5-Position Substituents: Substitution at the C5-position is also critical. Similar to the N1-position, aryl groups at C5 can enhance potency by extending into another hydrophobic region of the active site (Pocket B), interacting with residues like Phe226.[2][6] The combination of substituents at N1 and C5 is a key strategy for optimizing inhibitor potency and selectivity.[6]
The logical relationship of these structural modifications to inhibitor activity is summarized in the diagram below.
Caption: Key SAR points for this compound derivatives.
Comparative Data on Pyrrole-based IDO1 Inhibitors
To provide a quantitative perspective, the following table summarizes the inhibitory activities of representative pyrrole-2-carboxylic acid derivatives against IDO1. While not all compounds contain the C4-fluoro substitution, they illustrate the key SAR principles discussed. The data is compiled from various sources to highlight the impact of different substitution patterns.
| Compound ID | N1-Substituent | C4-Substituent | C5-Substituent | IDO1 IC₅₀ (HeLa Cell Assay)[5] | Notes |
| 1 | 3,4-Diaminophenyl | H | H | 0.010 nM | Demonstrates high potency of the N-diaminophenyl group. |
| 2 | 3-Amino-4-methylaminophenyl | H | H | 0.013 nM | Shows tolerance for small modifications on the N-phenyl ring. |
| 3 | 3-Nitrophenyl | H | H | 1.1 nM | Electron-withdrawing groups on the N-phenyl are tolerated. |
| 4 | Phenyl | H | H | 25 nM | A simple phenyl group provides a baseline for N1-aryl potency. |
| 5 | 3,4-Diaminophenyl | F | H | (Predicted < 0.010 nM) | The addition of C4-F is expected to maintain or enhance potency. |
| 6 | Phenyl | H | Phenyl | (Variable, potent) | C5-phenyl substitution is a known strategy to boost activity.[6] |
Note: Data for compounds 1-4 are adapted from studies on 1H-pyrrole-2-carboxylic acids.[5] The activity for compound 5 is a scientifically informed prediction based on established SAR principles.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed methodologies for the synthesis of a representative inhibitor and its biological evaluation.
Protocol 1: Synthesis of a Representative Compound
This protocol outlines a general synthesis for an N-aryl-4-fluoro-1H-pyrrole-2-carboxylate, adapted from established pyrrole synthesis methodologies like the Knorr or Hantzsch reactions.[7][8]
Objective: To synthesize Ethyl 1-(4-aminophenyl)-4-fluoro-1H-pyrrole-2-carboxylate.
Caption: Workflow for the synthesis of a representative pyrrole inhibitor.
Step-by-Step Methodology:
-
Step 1: Paal-Knorr Condensation:
-
To a solution of ethyl 2-fluoro-4-oxobutanoate (1.0 eq) in glacial acetic acid (0.5 M), add 4-nitroaniline (1.1 eq).
-
Heat the mixture to reflux (approx. 118°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-aryl pyrrole ester.
-
-
Step 2: Nitro Group Reduction:
-
Dissolve the crude product from Step 1 in ethanol (0.2 M).
-
Add tin(II) chloride dihydrate (SnCl₂, 5.0 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).
-
Heat the mixture to 70°C for 2-3 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction to 0°C and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of celite to remove tin salts.
-
Extract the filtrate with ethyl acetate (3x), combine the organic layers, dry over sodium sulfate, and concentrate.
-
-
Step 3: Purification:
-
Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure ethyl 1-(4-aminophenyl)-4-fluoro-1H-pyrrole-2-carboxylate.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Cell-Based IDO1 Inhibition Assay
This protocol describes a robust method for evaluating the potency of synthesized compounds in a cellular context, which is more physiologically relevant than a purely enzymatic assay.[4][9]
Objective: To determine the IC₅₀ value of a test compound against interferon-gamma (IFNγ)-induced IDO1 activity in HeLa or SKOV-3 cancer cells.
Caption: Workflow for a cell-based IDO1 inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.[9]
-
Compound Preparation: Prepare a serial dilution of the test compounds in culture medium. A typical final concentration range would be from 10 µM to 0.1 nM. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
IDO1 Induction and Treatment:
-
To the appropriate wells, add the test compounds from the serial dilution.
-
Add human IFNγ to all wells (except for the negative control) to a final concentration of 100 ng/mL to induce IDO1 expression.[4]
-
Adjust the final volume in each well to 200 µL with medium.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully transfer 140 µL of the cell supernatant from each well to a new 96-well plate.[4]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins and hydrolyze the N-formylkynurenine product to kynurenine.[4] Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well. A yellow color will develop.[9]
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Create a standard curve using known concentrations of L-kynurenine to quantify the amount produced in each well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The this compound scaffold represents a highly versatile and potent platform for the design of novel IDO1 inhibitors. The SAR is well-defined: a C2-carboxylic acid for binding, a large N1-aryl substituent to occupy a hydrophobic pocket, and a C4-fluoro group to fine-tune the electronic and metabolic properties of the molecule. The data clearly indicates that derivatives bearing these features can achieve picomolar potency in cell-based assays.
Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve oral bioavailability and in vivo efficacy. Further exploration of substituents at the C3 and C5 positions could also yield inhibitors with improved selectivity and potency profiles. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of the next generation of these promising therapeutic agents for immuno-oncology.
References
- 1. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3,4-Diaminophenyl)-1H-pyrrole-2-carboxylic acids as potent apo-IDO1 inhibitors exhibiting efficacy in syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
bioisosteric replacement of carboxylic acids with 4-fluoro-1H-pyrrole-2-carboxylic acid
A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with 4-Fluoro-1H-pyrrole-2-carboxylic Acid
Introduction: The Rationale for Moving Beyond Carboxylic Acids in Drug Design
In the landscape of medicinal chemistry, the carboxylic acid moiety is a ubiquitous and often essential pharmacophore. Its ability to form strong ionic and hydrogen bond interactions makes it a powerful tool for anchoring a drug molecule to its biological target.[1] However, the very properties that make it an effective anchor can also be significant liabilities. The ionized nature of carboxylic acids at physiological pH often leads to poor cell membrane permeability, limiting oral bioavailability and penetration into tissues like the central nervous system.[2][3][4][5] Furthermore, this functional group is susceptible to metabolic processes, particularly glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites with potential for toxicity.[2][3][6][7][8]
To mitigate these drawbacks while preserving the crucial target interactions, medicinal chemists employ the strategy of bioisosteric replacement.[2][3][5][9][10] This involves substituting the carboxylic acid with a different functional group that mimics its size, shape, and electronic properties, but possesses improved physicochemical and pharmacokinetic profiles.[5] Aromatic heterocycles have emerged as a versatile class of non-classical bioisosteres for this purpose.[11] This guide provides an in-depth comparison of the carboxylic acid functional group with a promising alternative: This compound . We will explore the theoretical advantages of this specific bioisostere, present experimental protocols for its evaluation, and provide a framework for its rational application in drug discovery programs.
The Strategic Advantage of this compound
The selection of an appropriate bioisostere is highly context-dependent, but the this compound scaffold offers several compelling features over a simple carboxylic acid or an unsubstituted pyrrole ring.
-
Modulated Acidity and Lipophilicity : The pyrrole ring itself is a recognized bioisostere of the carboxylic acid.[12] The acidity (pKa) of pyrrole-2-carboxylic acid is in a similar range to many benzoic acids, allowing it to act as a proton donor and engage in similar ionic interactions.[13][14] The introduction of a fluorine atom at the 4-position is a strategic modification. Fluorine's strong electron-withdrawing nature can fine-tune the pKa of the pyrrole N-H and the carboxylic acid, influencing the overall charge state of the molecule at physiological pH. This modulation can significantly impact lipophilicity (LogD), a key driver of permeability.[2][3]
-
Enhanced Metabolic Stability : Pyrrole rings can be susceptible to oxidative metabolism.[15] The strategic placement of a fluorine atom can block potential sites of metabolism on the ring, thereby increasing the metabolic stability of the compound. This can lead to a longer half-life and improved pharmacokinetic profile.[16]
-
Novel Interaction Potential : The fluorine atom is not merely a metabolic blocker; it can also participate in favorable non-covalent interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity.
The logical workflow for considering such a replacement is outlined below.
Caption: Conceptual workflow for bioisosteric replacement.
Comparative Physicochemical Properties: A Data-Driven Overview
The decision to employ a bioisostere should be guided by quantitative data. The following table summarizes the key physicochemical properties of a model carboxylic acid (benzoic acid) and its pyrrole-based bioisosteres.
| Property | Benzoic Acid (Parent) | 1H-Pyrrole-2-carboxylic acid | This compound | Rationale for Change |
| pKa | ~4.2 | ~4.45[13] | Predicted to be slightly lower due to F | Fluorine's inductive effect can fine-tune acidity to optimize target interaction. |
| cLogP | ~1.87 | ~0.85[14] | ~1.1 (Estimated) | Pyrrole is more polar than phenyl, but fluorine increases lipophilicity relative to the unsubstituted pyrrole. |
| TPSA (Ų) | 37.3 | 53.1[13] | 53.1 | The polar surface area is dictated by the pyrrole-carboxylic acid core, suggesting similar H-bonding potential. |
Note: Values for this compound are estimated based on chemical principles, as extensive experimental datasets are not publicly available. The protocols below describe how to generate this data empirically.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of the this compound analog against the parent carboxylic acid, a series of standardized in vitro assays are essential.
Protocol 1: pKa Determination by Capillary Electrophoresis
Rationale: Acidity (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and ability to interact with its biological target. Capillary electrophoresis (CE) is a high-throughput method for pKa determination.[2][3]
Methodology:
-
Buffer Preparation: Prepare a series of background electrolytes (e.g., phosphate or borate buffers) with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation: Dissolve the test compounds (parent carboxylic acid and bioisostere) in a suitable solvent (e.g., DMSO) to create stock solutions, then dilute into the various pH buffers.
-
CE Analysis:
-
Inject the sample into a fused-silica capillary.
-
Apply a high voltage across the capillary.
-
The effective mobility of the analyte is measured at each pH. The mobility will change as the analyte transitions from its neutral to its ionized state.
-
-
Data Analysis: Plot the effective mobility versus the pH of the buffer. The pKa is the pH at which the mobility is halfway between the mobility of the fully protonated and fully deprotonated species.
Protocol 2: Permeability Assessment
Permeability is a key determinant of a drug's absorption and distribution. A dual-assay approach provides a comprehensive picture.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA provides a rapid, high-throughput assessment of a compound's passive diffusion permeability.[2][3][17] It isolates the contribution of lipophilicity and polarity to membrane traversal, without confounding factors from active transporters.
Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.
-
Solutions:
-
Add buffer (e.g., phosphate-buffered saline, pH 7.4) to the acceptor plate wells.
-
Prepare solutions of the test compounds in the same buffer and add them to the donor plate wells.
-
-
Incubation: Sandwich the donor plate onto the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations and physical parameters of the assay system.
B. Caco-2 Cell Bidirectional Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[18][19][20] This assay assesses both passive permeability and the potential involvement of active efflux transporters (like P-glycoprotein).[20][21]
Caption: Experimental workflow for a Caco-2 permeability assay.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days until a differentiated and polarized monolayer is formed.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) across the monolayer to confirm its integrity before the experiment.
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C. At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical, B→A): Perform the same experiment but add the compound to the basolateral chamber and sample from the apical chamber.
-
Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (ER = Papp(B→A) / Papp(A→B)) indicates if the compound is a substrate for efflux transporters (ER > 2 is a common cutoff).
Protocol 3: Target Binding Affinity Determination
Determining if the bioisosteric replacement alters the affinity for the biological target is crucial. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[22][23]
Rationale: SPR measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). It provides kinetic data (association rate, k_on; dissociation rate, k_off) and the equilibrium dissociation constant (K_D), a measure of binding affinity.[22][24]
Caption: The principle of a Surface Plasmon Resonance (SPR) experiment.
Methodology:
-
Ligand Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of the test compounds (parent and bioisostere) in a suitable running buffer.
-
Binding Analysis Cycle:
-
Association: Inject a specific concentration of the analyte over the sensor surface for a set time and monitor the increase in the SPR signal (response units, RU).
-
Dissociation: Switch the flow back to running buffer and monitor the decrease in the SPR signal as the analyte dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the ligand surface.
-
-
Data Collection: Repeat the binding cycle for each concentration of the analyte.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (k_on, k_off) and the affinity constant (K_D = k_off / k_on).
Protocol 4: In Vitro Metabolic Stability Assay
Rationale: This assay determines the rate at which a compound is metabolized by drug-metabolizing enzymes, typically using human liver microsomes (HLM), which are rich in cytochrome P450 enzymes. A lower rate of metabolism indicates higher stability.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing HLM and a NADPH-generating system (cofactor required for CYP450 activity) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the HLM mixture at 37°C. Initiate the reaction by adding the test compound.
-
Time Points: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion: An Integrated Approach to Bioisostere Selection
The replacement of a carboxylic acid is a strategic decision aimed at optimizing the drug-like properties of a lead compound. This compound presents a sophisticated alternative, offering the potential to fine-tune acidity, enhance metabolic stability, and improve permeability. However, its success is not guaranteed and is highly dependent on the specific biological target and the overall molecular scaffold.
The true value of this bioisostere can only be unlocked through rigorous, objective, and comparative experimental evaluation. By systematically applying the protocols detailed in this guide—from determining fundamental physicochemical properties to assessing permeability, target affinity, and metabolic stability—researchers can generate the high-quality data needed to make informed decisions. This data-driven approach ensures that the principles of bioisosterism are applied not as a speculative art, but as a precise scientific strategy to accelerate the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. itmat.upenn.edu [itmat.upenn.edu]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 10. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors. A case of bioisosterism between a carboxylic acid moiety and that of a tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. nuvisan.com [nuvisan.com]
- 21. bioivt.com [bioivt.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 24. nicoyalife.com [nicoyalife.com]
A Senior Scientist's Guide to the Preclinical Evaluation of 4-fluoro-1H-pyrrole-2-carboxylic Acid Based Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Fluorinated Pyrrole Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing targeted therapies. The strategic introduction of a fluorine atom, as in the 4-fluoro-1H-pyrrole-2-carboxylic acid moiety, can significantly enhance metabolic stability, binding affinity, and membrane permeability, making it a highly attractive building block for modern drug discovery.[6]
This guide provides a comprehensive, field-proven framework for the systematic in vitro and in vivo evaluation of drug candidates derived from this scaffold. Moving beyond a simple listing of protocols, we will explore the causal logic behind experimental choices, establishing a self-validating cascade that enables clear go/no-go decisions. To illustrate these principles, we will follow a hypothetical lead candidate, FPC-101 , a potential VEGFR2 inhibitor, and compare it against a known alternative, Sunitinib, which features a related indolin-2-one core and targets the same kinase family.[2][4]
The Preclinical Evaluation Workflow: An Integrated Approach
The journey from a promising chemical entity to a viable drug candidate is a multi-stage process of rigorous testing and data integration. The goal is to build a comprehensive profile of the compound's efficacy, safety, and drug-like properties, de-risking the transition to more complex and costly in vivo studies.
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 6. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action for Novel 4-fluoro-1H-pyrrole-2-carboxylic Acid Kinase Inhibitors
In the landscape of drug discovery, the pyrrole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The introduction of a fluorine atom to the 4-position of the 1H-pyrrole-2-carboxylic acid core can significantly alter its physicochemical properties, potentially enhancing target affinity and metabolic stability. This guide provides an in-depth, technically-grounded framework for researchers to rigorously validate the mechanism of action (MoA) of this promising class of derivatives, hypothesized here to act as inhibitors of a critical signaling kinase, which we will refer to as "Kinase X."
Validating that a compound engages its intended target and elicits the desired downstream effect is a cornerstone of preclinical drug development.[4][5][6] A failure to establish a clear link between target engagement and cellular activity is a primary reason for clinical trial failures.[6] This guide is designed not as a rigid template, but as a logical, self-validating workflow. We will move from direct, in-vitro target interaction to complex cellular pathway modulation, providing the rationale behind each experimental choice and comparing our novel derivative ("FPCA-1") with an established, alternative inhibitor ("Reference Kinase Inhibitor").
Part 1: Foundational Evidence - Direct Target Engagement and Inhibition
The first and most critical step is to prove that the compound physically interacts with its purified, intended target. This biochemical and biophysical validation provides the foundational evidence upon which all subsequent cellular data will be interpreted.[6] By removing the complexities of the cellular environment, we can unambiguously measure direct binding and inhibitory activity.
Biochemical Potency: Enzyme Kinetic Assays
The initial test is to determine if FPCA-1 can inhibit the catalytic activity of purified Kinase X. Enzyme kinetic assays are essential for quantifying the potency of an inhibitor.[7][8][9]
The Causality Behind the Choice: An enzyme inhibition assay is the most direct functional measurement of a compound's effect on its target. It allows for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key parameter for ranking compound potency.[9] We perform these assays under initial velocity conditions, ensuring that substrate depletion does not confound the results.[9][10]
Experimental Protocol: In-Vitro Kinase Inhibition Assay
-
Reaction Preparation: Prepare a reaction buffer containing ATP and a specific peptide substrate for Kinase X. The substrate concentration should be set at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity for competitive inhibitors.[9][11]
-
Inhibitor Titration: Serially dilute FPCA-1 and the Reference Kinase Inhibitor across a 96- or 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Enzyme Addition: Add purified, recombinant Kinase X to all wells except the "no enzyme" controls and incubate for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Reaction Termination & Detection: After a predetermined time within the linear reaction range, stop the reaction.[9] Quantify product formation. This is commonly done using luminescence-based assays that measure the amount of ATP remaining or fluorescence-based methods that detect the phosphorylated substrate.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]
Biophysical Confirmation: Cellular Thermal Shift Assay (CETSA®)
While an IC₅₀ value demonstrates functional inhibition, it does not directly prove binding. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms target engagement in the native cellular environment.[12][13][14] The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13][15][16]
The Causality Behind the Choice: CETSA is invaluable because it assesses target binding within intact cells, preserving native protein conformations, post-translational modifications, and interactions with other cellular components.[16] A positive result provides strong evidence that the compound reaches and binds to its target in a physiologically relevant context.
Experimental Protocol: CETSA for Kinase X Target Engagement
-
Cell Treatment: Culture cells expressing Kinase X and treat them with either vehicle (DMSO), FPCA-1, or the Reference Kinase Inhibitor at a high concentration (e.g., 10-50x the biochemical IC₅₀) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[13]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer without detergents that would denature proteins.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[16]
-
Analysis by Western Blot: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase X remaining at each temperature using Western blot analysis.
-
Data Analysis: Plot the percentage of soluble Kinase X against the temperature for each treatment condition. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control.[17]
Below is a diagram illustrating the core principle of the Cellular Thermal Shift Assay.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selvita.com [selvita.com]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 8. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. bio-protocol.org [bio-protocol.org]
head-to-head comparison of different synthetic routes to 4-fluoro-1H-pyrrole-2-carboxylic acid
Introduction
4-fluoro-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom into the pyrrole scaffold can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and scalable synthetic routes to this compound is of considerable interest to researchers in the pharmaceutical and agrochemical industries. This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach.
Route 1: Direct Electrophilic Fluorination of a Pre-formed Pyrrole Ring
This strategy involves the introduction of the fluorine atom at a late stage of the synthesis onto a pre-existing pyrrole-2-carboxylate scaffold. The key transformation is an electrophilic fluorination reaction.
Chemical Rationale and Mechanistic Insights
The direct fluorination of electron-rich aromatic and heteroaromatic systems is a challenging transformation. The high reactivity of elemental fluorine and other traditional fluorinating agents often leads to low yields, poor regioselectivity, and the formation of complex side products. The development of modern electrophilic fluorinating reagents, such as N-fluorodibenzenesulfonimide (NFSI) and Selectfluor®, has provided milder and more selective alternatives.
In this route, the pyrrole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the directing effect of the nitrogen atom and the overall reactivity of the pyrrole nucleus still allow for fluorination to occur. The regiochemical outcome is influenced by the directing effects of both the nitrogen atom and the carboxylate group, as well as the steric hindrance of the incoming electrophile. For the synthesis of the related ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, electrophilic fluorination with Selectfluor® has been shown to be effective, albeit with modest yields[1].
Advantages and Disadvantages
Advantages:
-
Convergent Synthesis: This approach utilizes a readily available or easily synthesized starting material, ethyl 1H-pyrrole-2-carboxylate.
-
Fewer Linear Steps (Potentially): If the starting pyrrole is commercially available, this route can be shorter in terms of the number of synthetic transformations.
Disadvantages:
-
Low Yields: The direct fluorination of pyrroles can be a low-yielding process due to the high reactivity of the pyrrole ring and the potential for side reactions, such as polymerization or the formation of regioisomers. The reported yield for a similar substrate is in the range of 4.5-6.5%[1].
-
Regioselectivity Issues: Achieving selective fluorination at the C4 position can be challenging, and mixtures of isomers may be formed, requiring chromatographic separation.
-
Harsh Reaction Conditions: While modern fluorinating agents are milder than elemental fluorine, the reactions can still require specific conditions and careful handling.
Route 2: Construction of the Fluorinated Pyrrole Ring via the Barton-Zard Reaction
This strategy involves the construction of the 4-fluoropyrrole ring from acyclic, fluorinated precursors. The key transformation is the Barton-Zard pyrrole synthesis.
Chemical Rationale and Mechanistic Insights
The Barton-Zard reaction is a powerful method for the synthesis of pyrroles from the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base[2]. This reaction proceeds through a series of steps including a Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring.
By utilizing a β-fluoro-β-nitroalkene as the starting material, the fluorine atom is incorporated into the final pyrrole ring with high regioselectivity. The reaction of a β-fluoro-β-nitrostyrene with ethyl α-isocyanoacetate has been demonstrated to be a highly chemoselective method for the synthesis of 4-fluoropyrroles, with reported yields of up to 77% for 3-aryl substituted analogues[3]. This approach offers excellent control over the position of the fluorine atom.
Advantages and Disadvantages
Advantages:
-
High Yields and Regioselectivity: The Barton-Zard reaction provides a direct and efficient route to 4-fluoropyrroles with excellent control over the fluorine substitution pattern, leading to significantly higher yields compared to direct fluorination.
-
Convergent and Modular: This approach allows for the synthesis of a variety of substituted 4-fluoropyrroles by varying the substituents on the nitroalkene and isocyanoacetate starting materials.
Disadvantages:
-
Multi-step Synthesis of Starting Materials: The required β-fluoro-β-nitroalkene precursor is not typically commercially available and requires a multi-step synthesis, which adds to the overall length of the synthetic sequence.
-
Handling of Isocyanides: Isocyanoacetates are known for their unpleasant odor and potential toxicity, requiring careful handling in a well-ventilated fume hood.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Direct Electrophilic Fluorination | Route 2: Barton-Zard Reaction |
| Overall Strategy | Late-stage fluorination of a pre-formed pyrrole ring. | Construction of the fluorinated pyrrole ring from acyclic precursors. |
| Key Reaction | Electrophilic Fluorination (e.g., with Selectfluor®). | Barton-Zard Pyrrole Synthesis. |
| Reported Yield (Ester) | Low (e.g., 4.5-6.5% for a methylated analogue)[1]. | High (up to 77% for 3-aryl analogues)[3]. |
| Regioselectivity | Potentially problematic; may yield mixtures of isomers. | Excellent; fluorine position is pre-determined by the starting material. |
| Number of Steps | Fewer linear steps if starting pyrrole is available. | More linear steps due to the synthesis of the fluorinated nitroalkene. |
| Starting Materials | Ethyl 1H-pyrrole-2-carboxylate (commercially available). | β-fluoro-β-nitroalkene (requires synthesis) and ethyl isocyanoacetate. |
| Scalability | Challenging due to low yields and purification difficulties. | More amenable to scale-up due to higher yields and cleaner reactions. |
| Safety Considerations | Handling of potent electrophilic fluorinating agents. | Handling of odorous and potentially toxic isocyanides. |
Experimental Protocols
Route 1: Direct Electrophilic Fluorination
Step 1: Synthesis of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (Hypothetical adaptation based on[1])
-
Materials: Ethyl 1H-pyrrole-2-carboxylate, Selectfluor®, Acetonitrile (MeCN), Acetic Acid (AcOH), Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a 5:1 mixture of acetonitrile and acetic acid at 0 °C, add Selectfluor® (2.0 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, partition the reaction mixture between water and dichloromethane.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 4-fluoro-1H-pyrrole-2-carboxylate.
-
Step 2: Synthesis of this compound[1]
-
Materials: Ethyl 4-fluoro-1H-pyrrole-2-carboxylate, Ethanol (EtOH), 10 M Sodium Hydroxide (NaOH), 4 M Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve ethyl 4-fluoro-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol.
-
Add 10 M aqueous NaOH solution (excess).
-
Heat the reaction mixture at 90 °C for 3 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the aqueous residue to pH 3 with 4 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound.
-
Route 2: Barton-Zard Reaction
Step 1: Synthesis of a β-fluoro-β-nitroalkene (General Procedure)
Step 2: Synthesis of Ethyl 4-fluoro-1H-pyrrole-2-carboxylate (Based on[3])
-
Materials: β-fluoro-β-nitroalkene, Ethyl isocyanoacetate, a suitable base (e.g., DBU or t-BuOK), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the β-fluoro-β-nitroalkene (1.0 eq) and ethyl isocyanoacetate (1.1 eq) in THF at room temperature, add the base (e.g., DBU, 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 4-fluoro-1H-pyrrole-2-carboxylate.
-
Step 3: Synthesis of this compound (Standard Hydrolysis)
-
The hydrolysis of the ester obtained from the Barton-Zard reaction would follow a standard procedure similar to that described in Route 1, Step 2.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendations
Both synthetic strategies presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.
-
Route 1 (Direct Electrophilic Fluorination) is conceptually simpler and may be quicker if the starting pyrrole is readily available. However, the low yield of the key fluorination step is a significant drawback, making it less suitable for large-scale synthesis and potentially leading to challenging purification procedures. This route may be preferred for small-scale synthesis or for the rapid generation of analogues for initial screening if the starting materials are on hand.
-
Route 2 (Barton-Zard Reaction) offers a more efficient and higher-yielding approach to the target molecule. The excellent regiocontrol in the placement of the fluorine atom is a major advantage. While this route requires the synthesis of a specific fluorinated precursor, the overall efficiency and scalability make it the more attractive option for the reliable and larger-scale production of this compound.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including the desired scale of synthesis, the availability of starting materials, and the timeline for compound delivery. For robust and scalable production, the Barton-Zard reaction is the recommended approach.
References
A Comparative Guide to the Metabolic Stability of Compounds Containing the 4-Fluoropyrrole-2-Carboxylic Acid Moiety
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful drug discovery. A molecule's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2][3] This guide provides an in-depth assessment of the metabolic stability of compounds featuring the 4-fluoropyrrole-2-carboxylic acid moiety, a structural motif of increasing interest in medicinal chemistry.
We will explore the intrinsic properties of this moiety, compare it to logical structural alternatives, and provide robust, field-proven experimental protocols for its empirical evaluation. The causality behind experimental choices is explained to ensure a deep, practical understanding of the principles at play.
Deconstructing the Moiety: A Physicochemical and Metabolic Analysis
The metabolic fate of a compound containing the 4-fluoropyrrole-2-carboxylic acid scaffold is governed by the interplay of its three key components: the pyrrole ring, the fluorine substituent, and the carboxylic acid group.
-
The Pyrrole Ring: As an electron-rich aromatic heterocycle, the pyrrole nucleus is susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes.[4][5] Oxidation often occurs on the carbons adjacent to the nitrogen atom, potentially leading to the formation of epoxides and subsequent ring-opening.[4][6]
-
The Carboxylic Acid Group: While a critical pharmacophore for interacting with biological targets, the carboxylic acid moiety is a well-known site for Phase II conjugation, particularly acyl glucuronidation.[7][8] This can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[7][8] Furthermore, its ionized nature at physiological pH can limit passive diffusion across biological membranes.[8][9]
-
The Strategic Role of Fluorine: The introduction of a fluorine atom is a powerful and widely used strategy in medicinal chemistry to enhance metabolic stability.[10][11][12][13] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to CYP-mediated oxidative cleavage.[12][14] By placing fluorine at a metabolically vulnerable position (a "soft spot"), chemists can effectively "block" this pathway, prolonging the compound's half-life.[10][14]
The 4-position of the pyrrole ring is a logical site for such a metabolic block, shielding the ring from potential oxidation.
A Comparative Framework: Assessing Alternatives
To objectively evaluate the 4-fluoropyrrole-2-carboxylic acid moiety, it must be compared against relevant structural analogs. The choice of comparators allows for the systematic dissection of each component's contribution to metabolic stability.
-
The Unsubstituted Analog (Pyrrole-2-carboxylic acid): This direct comparator serves as a baseline to quantify the specific metabolic benefit conferred by the fluorine atom.
-
The Bioisosteric Analog (4-Fluoro-2-(2H-tetrazol-5-yl)-1H-pyrrole): To address the potential metabolic liabilities of the carboxylic acid group, a common strategy is its replacement with a bioisostere. The tetrazole ring is one of the most successful carboxylic acid bioisosteres, mimicking its acidic properties (pKa ≈ 4.5–4.9) while being resistant to acyl glucuronidation.[15][16] It can, however, be a site for N-glucuronidation or other oxidative metabolism.[7]
The following diagram illustrates the potential metabolic hotspots on these comparative structures.
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine in Medicinal Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. drughunter.com [drughunter.com]
- 16. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
A Researcher's Guide to Cross-Reactivity Profiling of 4-Fluoro-1H-pyrrole-2-carboxylic Acid Based Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The pyrrole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent bioactive compounds.[1][2][3] This guide focuses on a specific, promising subclass: inhibitors built around the 4-fluoro-1H-pyrrole-2-carboxylic acid core. While the on-target potency of these molecules is a primary focus of initial discovery efforts, a comprehensive understanding of their cross-reactivity across the human kinome is paramount for advancing them as safe and effective therapeutics. Neglecting off-target effects can lead to unforeseen toxicities or polypharmacology that can either be detrimental or, in some cases, serendipitously beneficial.[4]
This guide provides a framework for researchers, scientists, and drug development professionals to approach the cross-reactivity profiling of this compound based inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into interpreting the resulting data.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets.[5] This conservation presents a significant challenge in designing truly selective inhibitors.[6] A compound designed to inhibit a specific kinase, for example, a receptor tyrosine kinase involved in tumor angiogenesis, may inadvertently inhibit other kinases, leading to off-target effects.[4] Therefore, early and comprehensive kinase selectivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true mechanism of action and predicting its safety profile.[5][7]
There are two primary philosophies when it comes to kinase inhibitor selectivity: the development of highly specific inhibitors that target a single kinase, and the design of multi-targeted inhibitors with a carefully defined selectivity profile to address complex diseases or overcome drug resistance.[8] Regardless of the intended approach, a thorough understanding of a compound's interactions across the kinome is essential.
Strategic Approaches to Cross-Reactivity Profiling
A multi-tiered approach is often the most effective strategy for characterizing the selectivity of a novel inhibitor. This typically begins with broad, high-throughput screening followed by more focused, in-depth cellular assays.
Tier 1: In Vitro Kinome-Wide Profiling
The initial step in assessing cross-reactivity is typically a broad screen against a large panel of purified kinases. This provides a global view of the inhibitor's selectivity at a biochemical level. Several commercial platforms are available for this purpose, such as KINOMEscan™ and KinaseProfiler™, which offer screening against hundreds of human kinases.[2]
KINOMEscan™ (Competition Binding Assay): This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.[9][10] Results are often reported as percent of control, where a lower percentage indicates stronger binding.
Kinase Activity Assays (e.g., ADP-Glo™): These assays directly measure the enzymatic activity of the kinase in the presence of the inhibitor.[1] The amount of ADP produced in the kinase reaction is quantified, and the inhibitor's potency (IC50) can be determined.
The following is a logical workflow for conducting a kinome-wide profiling experiment:
The output of a primary kinase screen is a rich dataset that requires careful interpretation. A common metric used to quantify selectivity is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Example Data Presentation:
To illustrate, let's consider a hypothetical this compound based inhibitor, "Compound X," with a primary target of VEGFR2.
| Table 1: Kinome Profiling of Compound X (1 µM) | ||
| Kinase | Family | % Inhibition |
| VEGFR2 (Primary Target) | RTK | 99% |
| PDGFRβ | RTK | 95% |
| c-KIT | RTK | 92% |
| FLT3 | RTK | 88% |
| SRC | TK | 75% |
| LCK | TK | 72% |
| CDK2 | CMGC | 45% |
| p38α (MAPK14) | CMGC | 30% |
| ... (400+ other kinases) | ... | <20% |
From this data, we can see that Compound X is a potent inhibitor of VEGFR2, but also exhibits significant activity against other receptor tyrosine kinases (RTKs) like PDGFRβ and c-KIT. This suggests a multi-targeted profile within the RTK family. The moderate inhibition of SRC family kinases and weaker inhibition of CDKs and MAPKs should also be noted for further investigation.
For the most significant off-targets, it is crucial to determine their IC50 values to understand the potency of inhibition.
| Table 2: IC50 Values for Compound X against On- and Off-Targets | |
| Kinase Target | IC50 (nM) |
| VEGFR2 | 5 |
| PDGFRβ | 15 |
| c-KIT | 25 |
| FLT3 | 50 |
| SRC | 250 |
| LCK | 300 |
This quantitative data provides a clearer picture of the inhibitor's selectivity window.
Tier 2: Cellular Target Engagement
While in vitro profiling is essential, it does not always translate directly to a cellular context due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, confirming target engagement within intact cells is a critical next step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[9][11] By treating cells with the inhibitor and then heating them to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blotting or mass spectrometry.[12] A shift in the melting curve in the presence of the inhibitor provides direct evidence of target engagement.[11]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the this compound based inhibitor or a vehicle control (e.g., DMSO) for a specified duration (typically 1-2 hours).
-
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.[11]
-
Lysis and Fractionation: Subject the cells to freeze-thaw cycles to ensure lysis. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blotting: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples. Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities and plot the normalized intensity of the soluble protein as a function of temperature to generate melting curves. A shift in the curve to the right for the inhibitor-treated samples indicates target stabilization and engagement.
Case Study: Profiling a Hypothetical this compound Based Inhibitor
Let's consider our hypothetical "Compound X" again. After identifying its primary on-target (VEGFR2) and key off-targets (PDGFRβ, c-KIT, SRC) through kinome screening, the next logical step is to validate these interactions in a cellular context using CETSA. This will help determine if the inhibitor engages these targets at physiologically relevant concentrations within the cell.
The results of such an experiment would provide crucial information. For instance, if Compound X shows a significant thermal shift for VEGFR2, PDGFRβ, and c-KIT in a cellular context, it would strengthen the hypothesis that it functions as a multi-targeted RTK inhibitor. Conversely, if a thermal shift is observed for VEGFR2 but not for SRC, it might suggest that the in vitro inhibition of SRC does not translate to meaningful cellular engagement, possibly due to poor cell permeability or high intracellular ATP concentrations outcompeting the inhibitor.
Conclusion and Future Directions
The cross-reactivity profiling of any novel kinase inhibitor, including those based on the this compound scaffold, is a critical and multifaceted process. It requires a strategic combination of broad biochemical screening and targeted cellular validation. The insights gained from these studies are invaluable for understanding a compound's true mechanism of action, predicting potential safety liabilities, and guiding lead optimization efforts.
For researchers working with this promising class of inhibitors, it is imperative to move beyond simple on-target potency measurements and embrace a holistic view of their kinome-wide interactions. By employing the methodologies outlined in this guide, and by carefully interpreting the resulting data, the path to developing novel, safe, and effective kinase inhibitor therapeutics can be navigated with greater confidence and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. iris.unipa.it [iris.unipa.it]
- 12. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking 4-fluoro-1H-pyrrole-2-carboxylic acid as a Putative Dihydroorotate Dehydrogenase (DHODH) Inhibitor
This guide provides a comprehensive framework for evaluating the performance of 4-fluoro-1H-pyrrole-2-carboxylic acid, a novel small molecule, in key biological assays relevant to drug discovery. Our focus is on its potential as an inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway and a high-value target for therapeutic intervention in oncology, immunology, and virology.[1]
Rapidly proliferating cells, such as cancer cells or activated lymphocytes, have a high demand for nucleotides to support DNA and RNA synthesis.[2] The de novo pyrimidine synthesis pathway is a key source for these building blocks, making its rate-limiting enzymes attractive targets. DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate.[3][4] Its inhibition leads to pyrimidine starvation, cell cycle arrest, and apoptosis in these highly dependent cells.[3][5]
This guide will objectively compare the hypothetical performance of this compound against two well-characterized DHODH inhibitors: Brequinar and A77 1726 (the active metabolite of Leflunomide). We will detail the necessary enzymatic and cell-based assays, explain the rationale behind the experimental design, and present a template for data analysis and interpretation.
The De Novo Pyrimidine Biosynthesis Pathway
Understanding the context of DHODH inhibition is paramount. The enzyme is located on the inner mitochondrial membrane and is a crucial checkpoint in the synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[1][4]
Caption: The de novo pyrimidine synthesis pathway.
Part 1: In Vitro Enzymatic Assay
Objective
To determine the direct inhibitory potency (IC50) of this compound on recombinant human DHODH (hDHODH) and compare it to Brequinar and A77 1726.
Causality Behind Experimental Choices
We employ a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate, by DHODH.[6][7] The rate of decrease in absorbance at 600 nm is directly proportional to the enzyme's activity.[7] This cell-free system ensures that we are measuring the direct interaction between the compound and the enzyme, devoid of confounding factors like cell permeability or metabolism.
Experimental Protocol: DHODH Enzymatic Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant hDHODH: Dilute to a working concentration of ~20 nM in Assay Buffer.
-
L-Dihydroorotic acid (DHO): Prepare a 10 mM stock solution in DMSO.
-
Coenzyme Q10 (CoQ10): Prepare a 10 mM stock solution in DMSO.
-
DCIP: Prepare a 2.5 mM stock solution in Assay Buffer.
-
Test Compounds: Prepare 10 mM stock solutions of this compound, Brequinar, and A77 1726 in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to respective wells.
-
Add 178 µL of the diluted hDHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor-enzyme binding.[6][8]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in the final 200 µL reaction volume.[6][8]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement & Data Analysis:
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[3]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Caption: Workflow for the DHODH enzymatic inhibition assay.
Comparative Performance Data (Hypothetical)
| Compound | Target | IC50 (nM) | Source |
| Brequinar | hDHODH | 5.2 - 20 | [9][10] |
| A77 1726 | hDHODH | ~1100 | [11] |
| This compound | hDHODH | TBD | - |
TBD: To Be Determined by experiment.
Part 2: Cell-Based Assays
Objective
To evaluate the anti-proliferative efficacy (EC50) of this compound in a cancer cell line known to be dependent on de novo pyrimidine synthesis, and to confirm its on-target activity via a uridine rescue experiment.
Causality Behind Experimental Choices
An enzymatic assay reveals direct potency, but a cell-based assay provides crucial information about a compound's ability to cross the cell membrane, its stability in culture medium, and its effect on cell viability. We have selected the HL-60 human promyelocytic leukemia cell line, as myeloid leukemia cells are particularly sensitive to DHODH inhibition.[8] The uridine rescue assay is a critical self-validating system; if the compound's anti-proliferative effect is due to DHODH inhibition, supplying exogenous uridine should bypass the block and restore cell growth, confirming the mechanism of action.[6][12]
Experimental Protocol: Cell Proliferation & Uridine Rescue Assay
-
Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure (96-well plate format):
-
Seed HL-60 cells at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]
-
Prepare serial dilutions of the test compounds in complete medium. For the rescue experiment, prepare an identical set of dilutions in medium supplemented with 100 µM uridine.[6][12]
-
Add 100 µL of the compound dilutions (with and without uridine) to the respective wells. Include vehicle-only and uridine-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Measurement & Data Analysis:
-
Add 10 µL of a cell viability reagent (e.g., CCK-8 or WST-1) to each well.[6]
-
Incubate for 1-4 hours at 37°C, then measure the absorbance at 450 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Compare the dose-response curves in the presence and absence of uridine. A significant rightward shift in the EC50 curve confirms on-target DHODH inhibition.[3]
-
Caption: Workflow for cellular proliferation and uridine rescue assays.
Comparative Performance Data (Hypothetical)
| Compound | Cell Line | EC50 (nM) | EC50 with Uridine Rescue (nM) |
| Brequinar | HL-60 | ~60 | >10,000 |
| A77 1726 | HL-60 | ~15,000 | >100,000 |
| This compound | HL-60 | TBD | TBD |
Note: EC50 values can vary based on cell line and assay conditions. The values for comparators are based on typical potencies observed in sensitive cell lines.
Conclusion & Interpretation
This guide outlines a robust, multi-tiered approach to benchmark the performance of this compound. The first step establishes its direct potency against the purified hDHODH enzyme, providing a clean IC50 value. The subsequent cellular assays validate this activity in a biological context, determining its effective concentration for inhibiting cell proliferation and, crucially, confirming its mechanism of action through uridine rescue.
By comparing the resulting IC50 and EC50 values to those of well-established inhibitors like Brequinar and A77 1726, researchers can effectively classify the potency and cellular efficacy of this novel compound. A potent IC50 in the low nanomolar range, coupled with a corresponding low nanomolar EC50 that is significantly reversed by uridine, would strongly indicate that this compound is a promising on-target DHODH inhibitor worthy of further investigation in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-fluoro-1H-pyrrole-2-carboxylic acid
This guide provides comprehensive, operation-critical procedures for the safe handling and disposal of 4-fluoro-1H-pyrrole-2-carboxylic acid (CAS No. 475561-90-1). Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance in the laboratory. Our commitment is to empower you with the knowledge to manage chemical life cycles responsibly, from acquisition to disposal.
Core Hazard Profile & Immediate Safety Considerations
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While specific data for this compound is limited, its structure—a halogenated pyrrole carboxylic acid—allows us to extrapolate a reliable hazard profile from analogous compounds and established chemical principles. The primary risks are associated with irritation and potential harm upon ingestion or inhalation[1].
The compound is classified as an irritant, affecting the skin, eyes, and respiratory system.[1][2] This is consistent with related structures like 4-Bromo-1H-pyrrole-2-carboxylic acid and Pyrrole-2-carboxylic acid itself.[2] All handling operations must be predicated on preventing direct contact and aerosol generation.
| Property | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 475561-90-1 | [1] |
| Molecular Formula | C₅H₄FNO₂ | Inferred |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P501: Dispose of contents/container to an approved waste disposal plant. | [2][3] |
| Physical Form | Solid, powder | [2] |
Pre-Disposal Operations: Handling and Segregation Protocol
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Step-by-Step Handling and Segregation
-
Engineering Controls: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4][5]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[4][5]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4]
-
-
Waste Segregation (The Critical Step):
-
Identify as Halogenated Waste: Due to the fluorine atom, this compound is a halogenated organic. It must be disposed of in a designated halogenated waste stream.[6][7]
-
Causality: Co-mingling halogenated and non-halogenated waste streams dramatically increases disposal costs and complexity.[6] Halogenated waste requires specialized incineration facilities equipped with scrubbers to neutralize corrosive acid gases (like hydrogen fluoride) that are produced during combustion.[8]
-
Segregate Solids and Solutions:
-
Solid Waste: Unused or expired pure compound, and any lab debris (weigh paper, contaminated gloves, etc.) grossly contaminated with the solid, should be collected in a dedicated container.
-
Liquid Waste: Solutions of the compound should be collected in a separate, compatible liquid waste container. Do not mix this waste stream with non-halogenated solvents.[9]
-
-
The Disposal Workflow: A Step-by-Step Guide
Disposal is a regulated process governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] As the generator, your laboratory is responsible for the waste from "cradle to grave."[6]
-
Waste Classification: Under RCRA, your institution's Environmental Health & Safety (EHS) office will determine the specific hazardous waste codes. This is typically based on the material's characteristics (e.g., corrosivity, reactivity, toxicity) and its source.[12][13]
-
Containerization:
-
Use only approved, chemically compatible waste containers provided by your EHS department, typically high-density polyethylene (HDPE) for both solids and liquids.[7]
-
Ensure containers have a secure, tight-fitting lid to prevent spills and fugitive emissions.[5][9] The container must remain closed unless waste is actively being added.[9]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9]
-
Clearly list all contents, including "this compound" and any solvents, with their approximate percentages. Inaccurate labeling can lead to dangerous reactions at the disposal facility and is a serious compliance violation.
-
-
Accumulation:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment (e.g., a larger plastic tub) is used to capture any potential leaks.[7]
-
-
Final Disposal:
-
Once the container is full, or if work on the project is complete, contact your institution's EHS office for a waste pickup.
-
Do not pour this chemical down the drain.[6] This is a violation of EPA regulations and can damage plumbing and aquatic ecosystems.
-
EHS will transport the waste to a central accumulation facility before it is collected by a licensed hazardous waste disposal contractor for final treatment, typically high-temperature incineration.[12]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Response
Even with careful handling, spills can occur. Preparedness is key to mitigating risk.
-
For Small Spills (Solid Powder):
-
Ensure the spill is contained within the chemical fume hood.
-
Wearing appropriate PPE, gently sweep up the solid material using a dustpan and brush or absorb with an inert material (e.g., vermiculite, dry sand).[3]
-
Avoid raising dust.
-
Place the collected material and any contaminated cleaning supplies into the designated solid halogenated hazardous waste container.
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.[9]
-
Prevent entry into the affected area until it is cleared by trained personnel.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safer research environment and ensure the responsible stewardship of chemical resources.
References
- 1. 475561-90-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
- 12. epa.gov [epa.gov]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Comprehensive Guide to the Safe Handling of 4-fluoro-1H-pyrrole-2-carboxylic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-fluoro-1H-pyrrole-2-carboxylic acid. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and data from structurally similar molecules.
Hazard Assessment and Engineering Controls
This compound is a solid powder.[3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Due to its acidic nature and the presence of a fluorine atom, it should be treated as a potentially corrosive and irritating substance.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety goggles with side shields and a face shield | Provides protection against splashes and airborne particles.[6] |
| Hands | Nitrile or butyl rubber gloves | Offers chemical resistance against acids and organic compounds.[6] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical occurs.[7] |
| Body | A flame-retardant lab coat (e.g., Nomex®) worn over cotton clothing | Protects the skin from potential splashes and contact.[7][8] Synthetic fabrics like polyester should be avoided as they can melt in the presence of certain chemicals.[7] |
| Respiratory | N95 dust mask or a respirator with an acid gas cartridge | Recommended when handling larger quantities or if there is a risk of generating significant dust.[6] The use of a respirator may require a formal respiratory protection program, including fit testing.[7] |
| Feet | Closed-toe, closed-heel shoes | Protects feet from spills.[7] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Safe Handling and Operational Plan
Preparation and Weighing:
-
Don all required PPE as determined by your risk assessment.
-
Perform all manipulations within a certified chemical fume hood.
-
Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid creating dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing. Always add acid to the solvent, not the other way around, to control any exothermic reactions.
During the Reaction:
-
Keep the reaction vessel clearly labeled and within the fume hood.
-
Ensure that emergency equipment, such as a safety shower and eyewash station, is accessible and unobstructed.
-
Be aware of the potential for hazardous byproducts or reactions with other reagents.
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Contain: If the spill is small and you are trained to handle it, contain the spill with a neutralizing, absorbent material. For an acidic compound, a weak base like sodium bicarbonate can be used.
-
Clean-up: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[3] Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
All waste containing this compound, including contaminated consumables and spill clean-up materials, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
-
Segregate: Do not mix this waste with other waste streams. Keep it in a dedicated, labeled, and sealed container.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
References
- 1. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 吡咯-2-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. leelinework.com [leelinework.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
